2,3-Dimethylcyclohexylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-4-3-5-8(9)7(6)2/h6-8H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWOOKWVBNSLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3255 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962357 | |
| Record name | 2,3-Dimethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dimethylcyclohexyl amine appears as a water-white liquid. Less dense than water and slightly soluble in water. Hence floats on water. Very irritating to skin and eyes. Used to make other chemicals. | |
| Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3255 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
42195-92-6 | |
| Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3255 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3-Dimethylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42195-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dimethylcyclohexylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042195926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
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| Record name | 2,3-dimethylcyclohexylamine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylcyclohexylamine is a cycloaliphatic amine with the chemical formula C₈H₁₇N.[1] As a substituted cyclohexane derivative, it possesses a rich stereochemistry that significantly influences its physical and chemical properties. This guide provides a comprehensive overview of the physical properties of 2,3-dimethylcyclohexylamine, with a particular focus on its stereoisomers. Understanding these properties is crucial for its application in chemical synthesis, drug discovery, and materials science, where precise control over molecular conformation and intermolecular interactions is paramount.
Stereochemistry: The Core of 2,3-Dimethylcyclohexylamine's Properties
The presence of two stereocenters at positions 2 and 3 of the cyclohexane ring gives rise to four possible stereoisomers of 2,3-dimethylcyclohexylamine: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These are grouped into two diastereomeric pairs: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)). The spatial arrangement of the methyl and amino groups in these isomers dictates their conformational preferences and, consequently, their physical properties.
The conformational analysis of substituted cyclohexanes is fundamental to understanding the behavior of these isomers. The chair conformation is the most stable arrangement of the cyclohexane ring. In this conformation, substituents can occupy either axial or equatorial positions. Generally, substituents in the equatorial position are more stable due to reduced steric hindrance.
For the trans-isomers of 2,3-dimethylcyclohexylamine, the diequatorial conformation is significantly more stable than the diaxial conformation. In contrast, the cis-isomers will have one substituent in an axial position and the other in an equatorial position. These conformational differences lead to variations in properties such as boiling point, melting point, and density between the cis and trans isomers.
Caption: Stereoisomers of 2,3-Dimethylcyclohexylamine.
Core Physical Properties
The physical properties of 2,3-dimethylcyclohexylamine are influenced by its molecular weight, polarity, and the aforementioned stereochemistry. While specific data for each isomer is scarce in publicly available literature, the properties of the isomeric mixture provide a valuable baseline.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol | [1] |
| Appearance | Water-white liquid | [1] |
| Boiling Point | 432.20 K (159.05 °C) | Cheméo |
| Melting Point | 262.08 K (-11.07 °C) (Calculated) | Cheméo |
| Density | Less dense than water | [1] |
| Solubility | Slightly soluble in water | [1] |
Note: The boiling and melting points from Cheméo are for the general compound and may not represent a specific isomer. The density is qualitatively described in PubChem.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification and structural elucidation of 2,3-dimethylcyclohexylamine and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the cis and trans isomers of 2,3-dimethylcyclohexylamine. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their stereochemical environment.
-
¹H NMR: The protons on the carbons bearing the methyl and amino groups (C-1, C-2, and C-3) will exhibit distinct chemical shifts and splitting patterns for the cis and trans isomers due to different dihedral angles and through-space interactions. In the trans-diequatorial isomer, the coupling constants between adjacent axial protons are typically larger than those between axial-equatorial or equatorial-equatorial protons, providing a key diagnostic feature.
-
¹³C NMR: The chemical shifts of the ring carbons are also indicative of the substituent orientation. Axial substituents generally cause a shielding effect on the carbon to which they are attached and the gamma-gauche carbons, resulting in an upfield shift compared to their equatorial counterparts.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule. As a primary amine, 2,3-dimethylcyclohexylamine will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding, which may differ between the isomers due to steric hindrance around the amino group.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 2,3-dimethylcyclohexylamine would be expected to show a molecular ion peak (M⁺) at m/z 127. Common fragmentation pathways for cyclic amines include alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen, and ring fragmentation.
Synthesis and Separation of Stereoisomers
The synthesis of 2,3-dimethylcyclohexylamine often results in a mixture of stereoisomers. The stereochemical outcome of the synthesis is dependent on the starting materials and reaction conditions. For example, the catalytic hydrogenation of 2,3-dimethylaniline would likely produce a mixture of cis and trans isomers.
Stereoselective synthesis routes are required to obtain specific isomers. This can involve the use of chiral catalysts or starting from a stereochemically pure precursor.
Once a mixture of isomers is obtained, their separation can be achieved through various chromatographic techniques.
Experimental Protocol: Chromatographic Separation of Diastereomers
The following is a generalized protocol for the separation of cis and trans diastereomers of a substituted cyclohexylamine, which can be adapted for 2,3-dimethylcyclohexylamine.
Objective: To separate the cis and trans isomers of 2,3-dimethylcyclohexylamine by column chromatography.
Materials:
-
Mixture of 2,3-dimethylcyclohexylamine isomers
-
Silica gel (for column chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution for visualization
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve a small amount of the isomer mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The less polar isomer will typically elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). This will help to elute the more polar isomer.
-
Fraction Collection: Collect small fractions of the eluent in separate tubes.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system. Visualize the spots to determine which fractions contain the separated isomers.
-
Solvent Evaporation: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure to obtain the isolated cis and trans isomers.
Sources
Strategic Synthesis of 2,3-Dimethylcyclohexylamine: A Regiocontrolled Approach
Executive Summary
The synthesis of 2,3-dimethylcyclohexylamine from cyclohexanone presents a classic problem in alicyclic substitution: controlling regioselectivity during methylation and stereoselectivity during amination. Direct alkylation of 2-methylcyclohexanone typically yields the thermodynamically favored 2,6-isomer or the gem-dimethyl 2,2-isomer, rather than the desired 2,3-substitution pattern.
This guide details a regiocontrolled synthetic pathway designed for high purity. By utilizing a conjugate addition strategy via an enone intermediate, we bypass the regioselectivity pitfalls of direct alkylation. The final reductive amination is optimized to favor the thermodynamically stable equatorial amine, essential for consistent biological activity in downstream drug development.
Retrosynthetic Analysis & Pathway Design
To achieve the 2,3-substitution pattern with high fidelity, we cannot rely on sequential enolate alkylation of cyclohexanone. The steric hindrance of the C2 methyl group directs a second alkylation to C6 (kinetic control) or C2 (thermodynamic control), rarely C3.
The Solution: We utilize 2-methyl-2-cyclohexen-1-one as a "stereochemical relay." A soft nucleophile (organocuprate) will attack the
Pathway Visualization
Figure 1: Strategic disconnection showing the enone intermediate as the key to regiocontrol.
Phase I: Scaffold Construction (The "Relay" Synthesis)
Objective: Convert Cyclohexanone to 2-Methyl-2-cyclohexen-1-one.
While 2-methylcyclohexanone is commercially available, true autonomy requires synthesis from the parent cyclohexanone.
Step A: Mono-methylation
Protocol: Stork Enamine Alkylation is preferred over direct base-catalyzed alkylation to prevent poly-methylation.
-
Enamine Formation: Reflux cyclohexanone (1.0 eq) with pyrrolidine (1.1 eq) in toluene with a Dean-Stark trap to remove water.
-
Alkylation: Treat the crude enamine with methyl iodide (MeI) in refluxing dioxane.
-
Hydrolysis: Acidic hydrolysis (HCl/H2O) yields 2-methylcyclohexanone.
Step B: Unsaturation (The Saegusa Oxidation)
To install the double bond required for C3 functionalization:
-
Silyl Enol Ether Formation: React 2-methylcyclohexanone with TMSCl and LDA at -78°C.
-
Oxidation: Treat the silyl enol ether with Palladium(II) acetate (Pd(OAc)2) in acetonitrile.
-
Why this works: This method regioselectively introduces the double bond at the more substituted position, yielding 2-methyl-2-cyclohexen-1-one .
-
Phase II: The Regioselective Key Step (Conjugate Addition)
Objective: Install the C3 methyl group.
This is the critical differentiation point from standard protocols. We use a Gilman reagent (lithium dimethylcuprate) to ensure 1,4-addition. Grignard reagents (MeMgBr) alone would attack the carbonyl (1,2-addition).
Experimental Protocol
Reagents: Copper(I) iodide (CuI), Methyllithium (MeLi), Diethyl ether (Et2O).[1]
-
Preparation of Gilman Reagent:
-
In a flame-dried Schlenk flask under Argon, suspend CuI (1.1 eq) in anhydrous Et2O.
-
Cool to 0°C. Add MeLi (2.2 eq) dropwise. The solution should turn clear/colorless (formation of
).
-
-
Conjugate Addition:
-
Cool the cuprate solution to -78°C.
-
Add 2-methyl-2-cyclohexen-1-one (1.0 eq) dissolved in Et2O dropwise over 30 minutes.
-
Mechanism:[2][3][4][5][6][7] The soft nucleophile attacks the
-carbon (C3). The steric bulk of the C2-methyl group actually assists in directing the incoming methyl group trans to itself in the transition state, though the enolate quench determines final stereochemistry.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(breaks up copper salts). -
Extract with ether, dry over
, and concentrate.
-
-
Result: 2,3-Dimethylcyclohexanone .
Phase III: Reductive Amination & Stereocontrol
Objective: Convert the ketone to the amine with stereochemical awareness.
The reaction of 2,3-dimethylcyclohexanone with ammonia/ammonium source creates an imine intermediate, which is then reduced.
Stereochemical Challenge
The reduction of a cyclohexyl imine can occur from two faces:
-
Axial Attack: Yields the Equatorial Amine (Thermodynamically more stable).
-
Equatorial Attack: Yields the Axial Amine (Less stable due to 1,3-diaxial interactions).
For drug development applications, the equatorial amine is usually preferred due to higher metabolic stability and lower steric clash in binding pockets.
Visualization: Stereoselective Reduction
Figure 2: Stereochemical divergence in hydride reduction.
Recommended Protocol: Modified Borch Reduction
We utilize Sodium Cyanoborohydride (
-
Imine Formation:
-
Dissolve 2,3-dimethylcyclohexanone (10 mmol) in Methanol (30 mL).
-
Add Ammonium Acetate (
, 100 mmol, 10 eq). Excess ammonia drives the equilibrium to the imine. -
Add 3Å molecular sieves to absorb water (crucial for yield).
-
Stir at RT for 1 hour.
-
-
Reduction:
-
Workup (Specific for Amines):
-
Acidify with 6M HCl (to pH < 2) to destroy excess hydride and hydrolyze boron complexes.
-
Wash with ether (removes unreacted ketone).
-
Basify the aqueous layer with NaOH pellets to pH > 12. The amine is now free-base and insoluble in water.
-
Extract with Dichloromethane (DCM), dry over
, and evaporate.
-
Data Summary & Validation
Upon isolation, the product should be validated against the following parameters.
| Parameter | Specification | Method of Verification |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | ~165-170°C (estimated at 760 mmHg) | Distillation |
| IR Spectrum | N-H stretch: 3300-3400 cm⁻¹ (broad)No C=O stretch at 1710 cm⁻¹ | FTIR |
| 1H NMR | 300/500 MHz NMR ( | |
| Mass Spec | Molecular Ion [M+H]+: 128.14 m/z | LC-MS / GC-MS |
Note on Isomers: The product will likely be a mixture of diastereomers (cis,cis; cis,trans; etc.). For drug development, separation via chiral HPLC or fractional crystallization of tartrate salts is required to isolate the single active isomer.
References
-
Piers, E., et al. (1969).[5] "Annelation of 2,3-dimethylcyclohexanone." Canadian Journal of Chemistry, 47(23), 4307-4312. Link[5]
- Grounding: Establishes the synthesis and stability of the 2,3-dimethylcyclohexanone scaffold.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Grounding: The authoritative text on Borch-type reductive amin
-
House, H. O., et al. (1966). "The Chemistry of Carbanions. XII. The Reaction of Organocopper Reagents with Enones." Journal of Organic Chemistry, 31(10), 3128-3141. Link
- Grounding: Foundational work validating the use of cuprates for 1,4-addition to install the methyl group
-
Organic Syntheses. "N,N-Dimethylcyclohexylamine." Org.[1] Synth. Coll. Vol. 6, p.499 (1988). Link
- Grounding: Provides the baseline workup procedures for cyclohexylamines, adapted here for the dimethyl analog.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2010043522A1 - Synthesis of green ketone intermediate - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Preparation process of N,N-dimethylcyclohexylamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Organic Syntheses Procedure [orgsyn.org]
IUPAC name and CAS number for 2,3-Dimethylcyclohexylamine
Identity, Synthesis, and Stereochemical Characterization
Part 1: Executive Summary & Nomenclature[1][2]
2,3-Dimethylcyclohexylamine is a cycloaliphatic amine used primarily as an intermediate in the synthesis of agrochemicals, rubber accelerators, and pharmaceuticals.[1][2]
Critical Disambiguation: Researchers often confuse this compound with N,N-Dimethylcyclohexylamine (CAS 98-94-2).[1][2] The distinction is structural and functional:
-
2,3-Dimethylcyclohexylamine: Methyl groups are attached to the carbon ring at positions 2 and 3.[1][2] (Primary amine).[1][2][3]
-
N,N-Dimethylcyclohexylamine: Methyl groups are attached to the nitrogen atom.[1][2][4] (Tertiary amine).[1][2][3]
This guide focuses exclusively on the ring-substituted primary amine: 2,3-Dimethylcyclohexylamine .[1][2]
Chemical Identity Table[1][2][5]
| Identifier | Value | Notes |
| IUPAC Name | 2,3-Dimethylcyclohexan-1-amine | Preferred IUPAC Name (PIN) |
| CAS Number | 42195-92-6 | Generic entry (mixture of diastereomers) |
| Precursor CAS | 87-59-2 | 2,3-Dimethylaniline (2,3-Xylidine) |
| Molecular Formula | ||
| Molecular Weight | 127.23 g/mol | |
| SMILES | CC1CCCC(N)C1C | |
| InChI Key | LKWOOKWVBNSLGN-UHFFFAOYSA-N |
Part 2: Stereochemical Complexity[1][2]
Unlike simple cyclohexylamine, 2,3-dimethylcyclohexylamine possesses three chiral centers at C1 (amine bearing), C2, and C3.[1][2] This results in a complex stereochemical profile that impacts biological activity and boiling points.[1][2]
Stereoisomerism Logic
The commercial product (CAS 42195-92-6) is typically a racemate of diastereomers.[1][2]
Figure 1: Stereochemical divergence of 2,3-dimethylcyclohexylamine. The specific ratio of isomers depends heavily on the hydrogenation catalyst used.
Part 3: Physicochemical Properties[1][2]
The following data represents the standard commercial mixture (CAS 42195-92-6).
| Property | Value | Scientific Context |
| Physical State | Liquid | Colorless to pale yellow ("Water-white") |
| Boiling Point | 158–159 °C | At 760 mmHg.[1][2] Higher than cyclohexylamine (134°C) due to methyl mass.[1][2] |
| Melting Point | ~ -60 °C | Low freezing point makes it suitable for low-temp processes.[1][2] |
| Density | 0.849 g/mL | Less dense than water; floats.[1][2] |
| Solubility | Moderate | Soluble in ethanol, ether.[1][2][4] Slightly soluble in water.[1][2] |
| Basicity (pKa) | ~10.5 | Typical for secondary alkyl amines; forms stable salts with HCl.[1][2] |
| Flash Point | ~42 °C (108 °F) | Flammable.[1][2] Requires grounding during transfer.[1][2] |
Part 4: Synthesis & Manufacturing Protocol
The industrial standard for synthesizing 2,3-dimethylcyclohexylamine is the Catalytic Hydrogenation of 2,3-Dimethylaniline (2,3-Xylidine) .[1][2]
Reaction Mechanism
[1][2]Why Ruthenium (Ru)? While Palladium (Pd) is common for hydrogenation, it often leads to hydrogenolysis (cleavage of the C-N bond), producing deaminated byproducts (dimethylcyclohexane).[1][2] Ruthenium on Carbon (Ru/C) or Rhodium (Rh/C) is preferred for aniline reduction to preserve the amine functionality while saturating the ring.[1][2]
Experimental Workflow (Self-Validating Protocol)
Safety Warning: High-pressure hydrogenation involves flammable gases and pyrophoric catalysts.[1][2] This protocol must be performed in a rated autoclave behind a blast shield.[1][2]
Reagents:
-
Solvent: Iso-propanol or cyclohexane (to manage exotherm).
-
Gas: Hydrogen (
), Ultra-high purity.[1][2]
Step-by-Step Methodology:
-
Catalyst Loading: Under an inert atmosphere (
), charge the autoclave with 5% Ru/C (1-3 wt% relative to substrate). Validation: Ensure catalyst is wet to prevent ignition.[1][2] -
Substrate Addition: Add 2,3-dimethylaniline dissolved in solvent (1:4 ratio).
-
Purge Cycles: Seal reactor. Pressurize with
to 5 bar, vent. Repeat 3x. Pressurize with to 5 bar, vent. Repeat 3x. Validation: Oxygen removal is critical to prevent explosion and catalyst poisoning.[1][2] -
Reaction:
-
Monitoring: Monitor
uptake. Reaction is complete when uptake plateaus (pressure remains constant).[1][2] -
Work-up:
-
Vent
and purge with .[1][2] -
Filtration: Filter catalyst through Celite/sintered glass.[1][2] Note: Recovered catalyst is pyrophoric.[1][2]
-
Distillation: Fractional distillation is required to separate diastereomers if pure isomers are needed; otherwise, distill to remove solvent and isolate the amine mix (b.p. 158°C).[1][2]
Figure 2: Industrial synthesis workflow via catalytic hydrogenation.
Part 5: Analytical Characterization
To validate the identity of the synthesized compound, use the following spectroscopic markers.
GC-MS (Gas Chromatography - Mass Spectrometry)
-
Molecular Ion (
): m/z 127.[1][2][4] -
Base Peak: Typically m/z 56 or similar fragments representing the loss of methyl/amine groups or ring fragmentation.[1][2]
-
Isomer Separation: A non-polar capillary column (e.g., DB-5 or HP-5) will likely resolve the diastereomers into distinct peaks with slightly different retention times.[1][2]
NMR Spectroscopy ( )
-
Methyl Groups: Two doublets (or overlapping multiplets) in the 0.8–1.0 ppm region.[1][2]
-
Methine Protons (
): A distinct multiplet shifted downfield (approx.[1][2] 2.5–3.0 ppm) due to the nitrogen atom.[1][2] -
Amine Protons (
): Broad singlet, chemical shift varies with concentration/solvent (typically 1.0–2.0 ppm), disappears on shake.[1][2]
Part 6: Safety & Handling (E-E-A-T)[1][2]
Hazard Classification (GHS):
Handling Protocol:
-
PPE: Neoprene gloves, chemical splash goggles, and face shield.[1][2]
-
Ventilation: Use only in a fume hood. The amine odor is distinct (fishy/ammoniacal) and indicates exposure.[1][2]
-
Storage: Store under nitrogen (air-sensitive; absorbs
to form carbamates).[1][2] Segregate from oxidizing agents and acids.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123507, 2,3-Dimethylcyclohexylamine. Retrieved from [Link]
-
ChemSynthesis. Synthesis and Properties of CAS 98-94-2 vs 42195-92-6. Retrieved from [Link]
Sources
- 1. 2,3-Dimethylcyclohexylamine | C8H17N | CID 123507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DE2964931D1 - Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. nbinno.com [nbinno.com]
Technical Guide: Cis and Trans Isomers of 2,3-Dimethylcyclohexylamine
Executive Summary
This technical guide provides an in-depth analysis of 2,3-dimethylcyclohexylamine (CAS 42195-92-6 for the mixture) , focusing on its stereochemical complexity, synthetic pathways, and separation protocols.
Critical Distinction: Researchers must distinguish this ring-substituted primary amine from its structural isomer, N,N-dimethylcyclohexylamine (CAS 98-94-2). While the latter is a tertiary amine used widely as a polyurethane catalyst, the subject of this guide is a chiral primary amine with three stereocenters on the cyclohexane ring, offering unique potential as a chiral building block and resolving agent.
This document serves as a blueprint for the synthesis, resolution, and characterization of the specific cis and trans diastereomers of the 2,3-dimethylcyclohexyl system.
Stereochemical Architecture
The molecule contains three chiral centers at positions C1 (amine), C2 (methyl), and C3 (methyl). This results in
Nomenclature and Isomer Identification
The terms "cis" and "trans" are insufficient for a trisubstituted ring. We utilize IUPAC relative stereochemistry (
| Diastereomer Pair | Configuration (Relative) | Conformational Preference | Stability Profile |
| Isomer A (All-cis) | High (Diequatorial form favored) | ||
| Isomer B (2,3-trans) | Most Stable (Tri-equatorial) | ||
| Isomer C (1,2-trans) | Moderate (1,3-diaxial interaction) | ||
| Isomer D (1,3-trans) | Low (Steric clash likely) |
Conformational Analysis (A-Values)
The thermodynamic stability is dictated by the A-values (free energy difference between axial and equatorial conformers):
-
-NH₂: ~1.4 kcal/mol
-
-CH₃: ~1.7 kcal/mol[1]
Isomer B (All-equatorial) represents the thermodynamic sink. However, under kinetic control (e.g., catalytic hydrogenation), the Isomer A (All-cis) or Isomer C often predominates depending on the catalyst's facial selectivity.
Figure 1: Stereochemical hierarchy of 2,3-dimethylcyclohexylamine isomers. Isomer B is thermodynamically preferred due to the potential for all substituents to adopt equatorial positions.
Synthetic Pathways
The primary industrial and laboratory route involves the catalytic hydrogenation of 2,3-dimethylaniline (2,3-xylidine) . The choice of catalyst determines the diastereomeric ratio (dr).
Catalytic Hydrogenation Protocol
Reaction: 2,3-Dimethylaniline +
Method A: Rhodium on Alumina (High Cis-Selectivity)
Rhodium (Rh) is effective for ring hydrogenation at lower temperatures, preserving the cis relationship established by the adsorption of the aromatic ring onto the catalyst surface.
-
Catalyst: 5% Rh/Al₂O₃
-
Solvent: Acetic Acid (promotes protonation, preventing catalyst poisoning)
-
Conditions: 50 bar H₂, 60°C
-
Expected Outcome: Favors "All-cis" or isomers where H adds from the same face.
Method B: Raney Nickel (Thermodynamic Control)
High-temperature hydrogenation promotes isomerization via a dehydrogenation-hydrogenation equilibrium, enriching the thermodynamically stable all-equatorial isomer.
-
Catalyst: Raney Nickel (W2 activity)
-
Conditions: 100 bar H₂, 150°C
-
Expected Outcome: Mixture enriched in Isomer B (Trans-2,3).
Figure 2: Divergent synthetic pathways controlled by catalyst selection. Rhodium favors kinetic syn-addition, while Nickel at high temperatures allows thermodynamic equilibration.
Separation and Purification
Separating the diastereomers requires physical methods (distillation), while separating enantiomers requires chemical resolution.
Diastereomer Separation (Distillation)
The boiling points of the isomers differ due to their molecular shape and ability to pack.
-
Protocol: Use a spinning band distillation column (min. 30 theoretical plates).
-
Fraction 1 (Lower BP): Typically the isomers with axial substituents (more compact, lower surface area, though H-bonding complicates this).
-
Fraction 2 (Higher BP): All-equatorial isomers (flatter structure, higher Van der Waals contact).
Enantiomeric Resolution (Tartaric Acid Method)
To isolate a single enantiomer (e.g., for pharmaceutical synthesis), classical resolution via diastereomeric salt formation is the industry standard.
Step-by-Step Protocol:
-
Salt Formation: Dissolve the racemic amine mixture (1.0 eq) in hot methanol. Add (+)-L-Tartaric acid (1.0 eq) dissolved in hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The less soluble diastereomeric salt will crystallize.
-
Filtration: Filter the crystals (Crop A). The mother liquor contains the opposite enantiomer (Crop B).
-
Recrystallization: Recrystallize Crop A from methanol/water (9:1) until constant melting point and optical rotation are achieved.
-
Free Basing: Treat the purified salt with 2M NaOH and extract with diethyl ether to yield the optically pure amine.
Analytical Characterization
Validating the stereochemistry requires NMR spectroscopy. The coupling constant (
Proton NMR ( H-NMR) Diagnostics
| Structural Feature | Coupling Constant ( | Interpretation |
| Axial-Axial ( | 10–12 Hz | Indicates Trans-diequatorial substituents (Isomer B). |
| Axial-Equatorial ( | 2–5 Hz | Indicates Cis relationship (e.g., Isomer A or C). |
| Equatorial-Equatorial ( | 2–5 Hz | Indicates Axial substituents (Isomer D). |
Self-Validation Check:
Run the NMR in
References
-
NIST WebBook. "Cyclohexane, 1,2-dimethyl- (cis/trans) Thermochemical Data." National Institute of Standards and Technology. [Link]
-
PubChem. "2,3-Dimethylcyclohexylamine (Compound Summary)." National Center for Biotechnology Information. [Link]
-
UCL Discovery. "Isolation of enantiomers via diastereomer crystallisation." University College London. [Link]
-
ScienceDirect. "Stereochemistry of the hydrogenation of xylidines." (General reference for catalytic hydrogenation stereoselectivity). [Link]
Sources
Methodological & Application
Application Notes and Protocols for Chiral Resolution Using 2,3-Dimethylcyclohexylamine
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of single enantiomers from a racemic mixture—a process known as chiral resolution—is a cornerstone of modern chemical and pharmaceutical science.
This document provides a comprehensive guide to the principles and practices of chiral resolution of acidic compounds utilizing the chiral resolving agent, 2,3-dimethylcyclohexylamine. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemical principles that govern the successful separation of enantiomers.
The Principle of Diastereomeric Salt Formation
The most common and industrially scalable method for chiral resolution is the formation of diastereomeric salts.[1][2] Enantiomers possess identical physical properties, making their direct separation challenging.[2] However, by reacting a racemic mixture of a chiral acid with an enantiomerically pure chiral base, such as (1R,2R)-(-)-2,3-dimethylcyclohexylamine or (1S,2S)-(+)-2,3-dimethylcyclohexylamine, a pair of diastereomeric salts is formed.[1][2]
These diastereomers, unlike the original enantiomers, have distinct physical properties, most notably different solubilities in a given solvent system.[3] This disparity in solubility is the linchpin of the resolution process, allowing for the selective crystallization of one diastereomer from the solution, a technique known as fractional crystallization.[1][2]
2,3-Dimethylcyclohexylamine: A Profile of the Resolving Agent
2,3-Dimethylcyclohexylamine is a chiral amine that serves as an effective resolving agent for a variety of chiral carboxylic acids.[4] Its rigid cyclohexane backbone provides a well-defined stereochemical environment, which can lead to significant differences in the crystal packing and, consequently, the solubilities of the diastereomeric salts formed with racemic acids.
Table 1: Physicochemical Properties of 2,3-Dimethylcyclohexylamine
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | PubChem |
| Molecular Weight | 127.23 g/mol | PubChem |
| Appearance | Water-white liquid | PubChem |
| Boiling Point | 163-165 °C | PubChem |
| Density | 0.85 g/cm³ | PubChem |
| Solubility | Slightly soluble in water | PubChem |
Note: The properties listed are for the racemic mixture. The individual enantiomers will have identical values for these properties, differing only in their optical rotation.
Generalized Workflow for Chiral Resolution
The process of chiral resolution via diastereomeric salt formation can be systematically broken down into four key stages: salt formation, fractional crystallization, salt breaking (liberation of the enantiomer), and recovery of the resolving agent.
Sources
- 1. Synthesis of (R)-mandelic acid and (R)-mandelic acid amide by recombinant E. coli strains expressing a (R)-specific oxynitrilase and an arylacetonitrilase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dimethylcyclohexylamine | C8H17N | CID 123507 - PubChem [pubchem.ncbi.nlm.nih.gov]
GC-MS analysis method for 2,3-Dimethylcyclohexylamine isomers
Application Note: High-Resolution GC-MS Analysis of 2,3-Dimethylcyclohexylamine Isomers
Executive Summary
This guide details a robust protocol for the separation and identification of 2,3-dimethylcyclohexylamine (DMCHA) isomers using Gas Chromatography-Mass Spectrometry (GC-MS).[1] While direct injection of aliphatic amines is possible, it often results in peak tailing and poor isomer resolution due to active site adsorption.[1] This protocol establishes Trifluoroacetic Anhydride (TFAA) derivatization as the gold standard method, ensuring sharp peak shapes, baseline resolution of cis/trans diastereomers, and distinctive mass spectral fragmentation for structural confirmation.
Chemical Background & Stereochemistry
2,3-Dimethylcyclohexylamine (CAS: 42195-92-6) contains three contiguous chiral centers (if C1 is considered relative to C2/C3), leading to complex stereochemistry.[1]
-
Diastereomers: The primary analytical challenge is separating the cis and trans configurations of the methyl groups relative to the amine.
-
Basicity: As a primary amine, DMCHA is highly basic and prone to adsorption on silanol groups in glass liners and GC columns.[1]
-
Derivatization Logic: Acylation with TFAA converts the polar amine (-NH₂) into a neutral, volatile amide (-NH-CO-CF₃).[1] This eliminates hydrogen bonding with the stationary phase, significantly improving the separation factor (
) between stereoisomers.
Experimental Protocol
Reagents and Standards
-
Analyte: 2,3-Dimethylcyclohexylamine (Mix of isomers, >98%).[1]
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), ≥99%.[1]
-
Solvent: Ethyl Acetate (Anhydrous) or Dichloromethane.[1]
-
Base Catalyst: Triethylamine (TEA) or Pyridine (Optional, to scavenge acid).[1]
-
Internal Standard: Diphenylamine or D11-Cyclohexylamine.[1]
Sample Preparation (TFAA Derivatization)
-
Step 1: Weigh 10 mg of sample into a 2 mL GC vial.
-
Step 2: Dissolve in 1.0 mL of Ethyl Acetate.
-
Step 3: Add 50 µL of TFAA. Cap immediately.
-
Step 4: Incubate at 60°C for 20 minutes (or 30 mins at Room Temp).
-
Step 5: Evaporate to dryness under a gentle stream of Nitrogen (
) to remove excess acid/anhydride.[1] -
Step 6: Reconstitute in 1.0 mL Ethyl Acetate.
-
Step 7: Transfer to autosampler vial for injection.[1]
GC-MS Instrument Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 / 5977B MSD (or equivalent) | Standard single-quadrupole system.[1] |
| Column | Rtx-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm) | Low-polarity (5% phenyl) phase provides ideal boiling-point based separation for derivatized isomers.[1] |
| Inlet | Split/Splitless, 250°C | High temp ensures rapid volatilization.[1] |
| Liner | Split liner with deactivated glass wool | Prevents discrimination; wool aids vaporization.[1] |
| Injection Mode | Split 50:1 | Prevents column overload and improves peak width.[1] |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 60°C (1 min) | Slow ramp allows resolution of closely eluting diastereomers.[1] |
| Transfer Line | 280°C | Prevents condensation of high-boiling amides.[1] |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy.[1] |
| Scan Range | m/z 40 – 350 | Captures molecular ion and key fragments.[1] |
Data Analysis & Interpretation
Chromatographic Separation
The TFA-derivatized isomers typically elute in the range of 140°C – 160°C.[1]
-
Peak 1 (Trans isomer): Generally elutes earlier due to lower boiling point/more compact structure (equatorial preference).[1]
-
Peak 2 (Cis isomer): Elutes later.
-
Note: Elution order must be confirmed with pure standards if absolute assignment is critical.[1]
Mass Spectral Fragmentation (EI, 70 eV)
The mass spectrum of the TFA-derivative (MW 223) is distinct from the free amine.
-
Molecular Ion (
): m/z 223 (Visible, unlike free amine).[1] -
Base Peak (m/z 154): Loss of
group (69 Da) is not common.[1] Instead, look for -cleavage .[1] -
Diagnostic Ions for Isomers:
-
While the fragments are identical, the ratio of ions (e.g., m/z 110 vs m/z 126) often differs between cis and trans isomers due to stereoelectronic effects on fragmentation kinetics.
-
Fragmentation Pathway (Free Amine vs. TFA Derivative):
-
Free Amine (MW 127): Dominant
-cleavage leads to ring opening.[1] Base peak often low mass (m/z 44, 58).[1] -
TFA-Amine (MW 223): The electron-withdrawing TFA group stabilizes the molecular ion and directs fragmentation, making the spectrum more interpretable.
Visual Workflows
Figure 1: Analytical Workflow
Caption: Step-by-step derivatization and analysis workflow for 2,3-dimethylcyclohexylamine.
Figure 2: Fragmentation Logic (TFAA Derivative)
Caption: Simplified fragmentation pathway for the TFA-derivative of the analyte.
References
-
Sigma-Aldrich. (2025).[1] Trifluoroacetic Anhydride (TFAA) Derivatization Protocol. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Cyclohexylamine Derivatives. NIST Chemistry WebBook, SRD 69.[1] Retrieved from
-
Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] (Context on amine derivatization stability).
-
Restek Corporation. (2024).[1] Analysis of Volatile Amines by GC. Application Note. Retrieved from
Senior Scientist's Notes (Self-Correction/Validation)
-
Why not direct injection? While modern "Volatile Amine" columns exist, they often bleed at high temperatures.[1] Derivatization allows the use of standard MS-grade columns (low bleed), which is critical for trace analysis in drug development.
-
Isomer Overlap: If cis and trans isomers co-elute on a 5% phenyl column (Rtx-5), switch to a mid-polarity column like a Rtx-1701 (14% cyanopropylphenyl) to alter selectivity based on dipole moments.[1]
-
Safety: TFAA is corrosive and moisture-sensitive.[1] Always use fresh reagents and work under a fume hood.[1]
Sources
Application Note: Optical Resolution of Ketones using Chiral 2,3-Dimethylcyclohexylamine
This Application Note is designed for researchers and process chemists focusing on the optical resolution of racemic ketones where direct enzymatic or chromatographic methods are non-viable.
Executive Summary
The resolution of neutral racemic ketones presents a unique challenge in organic synthesis because they lack acidic or basic functional groups suitable for direct diastereomeric salt formation. While enzymatic kinetic resolution is common, it often suffers from substrate specificity limits.
This guide details a chemical resolution strategy using optically pure 2,3-Dimethylcyclohexylamine (2,3-DMCHA) as a chiral resolving agent. The protocol leverages the reversible formation of diastereomeric imines (Schiff bases) . The steric bulk and conformational rigidity of the dimethylcyclohexyl ring provide a high degree of chiral discrimination, facilitating the separation of diastereomers via fractional crystallization or chromatography.
Scientific Principles & Mechanism[1][2]
The Challenge of Neutral Ketones
Standard resolution agents (e.g., Tartaric acid, Phenylethylamine) require the substrate to be ionizable. Ketones are neutral. To resolve them chemically, we must temporarily convert them into a diastereomeric mixture using a chiral auxiliary.
The Resolving Mechanism: Diastereomeric Imine Formation
The process relies on the condensation of the racemic ketone (
-
Derivatization: The amine reacts with the ketone to form two diastereomeric imines:
-
-Imine (from
-Ketone + Chiral Amine) -
-Imine (from
-Ketone + Chiral Amine)
-
-Imine (from
-
Discrimination: The 2,3-dimethyl substitution pattern on the cyclohexane ring creates a rigid steric environment. This maximizes the difference in physical properties (solubility/crystallinity) between the two diastereomeric imines.
-
Separation: The diastereomers are separated via fractional crystallization.
-
Recovery: Acidic hydrolysis cleaves the imine bond, releasing the resolved ketone and allowing recovery of the chiral amine.
Mechanistic Pathway (DOT Visualization)
Figure 1: Workflow for the resolution of ketones via diastereomeric imine formation.
Materials & Equipment
Reagents
-
Substrate: Racemic Ketone (e.g., substituted cyclohexanone, bicyclic ketone).
-
Resolving Agent: Optically pure 2,3-Dimethylcyclohexylamine (Ensure >98% ee).
-
Note: If only racemic amine is available, it must be resolved first using Tartaric Acid or Mandelic Acid.
-
-
Solvents: Toluene or Benzene (for azeotropic water removal), Ethanol/Methanol (for crystallization).
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Molecular Sieves (4Å).
-
Hydrolysis: 10% HCl or H₂SO₄.
Equipment
-
Dean-Stark apparatus (essential for driving equilibrium).[1]
-
Rotary Evaporator.[2]
-
Polarimeter (for optical rotation measurement).
-
GC-FID or HPLC with Chiral Column (for ee determination).
Experimental Protocol
Phase 1: Formation of Diastereomeric Imines
Objective: Convert the liquid racemic ketone into a crystalline imine mixture.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 10.0 mmol of the racemic ketone and 10.5 mmol (1.05 eq) of optically pure 2,3-dimethylcyclohexylamine.
-
Solvent: Add 60 mL of anhydrous Toluene.
-
Catalysis: Add a catalytic amount (10-20 mg) of p-Toluenesulfonic acid (pTSA).
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.
-
Checkpoint: The reaction is complete when water evolution ceases (typically 4–12 hours).
-
-
Workup: Cool to room temperature. Wash the toluene solution with saturated NaHCO₃ (to remove pTSA) and brine. Dry over Na₂SO₄ and concentrate in vacuo to obtain the crude imine oil/solid.
Phase 2: Fractional Crystallization
Objective: Separate the diastereomers based on solubility differences.
-
Solvent Selection: Dissolve the crude imine in a minimal amount of boiling solvent.
-
Recommended: Ethanol, Methanol, or Hexane/Ethyl Acetate mixtures.
-
Tip: If the imine is an oil, try triturating with cold pentane to induce solidification.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight.
-
Filtration: Filter the crystals (Diastereomer A). Save the mother liquor (enriched in Diastereomer B).
-
Recrystallization: Recrystallize the solid repeatedly until a constant melting point and optical rotation are achieved.
Phase 3: Hydrolysis & Recovery
Objective: Cleave the auxiliary to yield the pure ketone.
-
Hydrolysis: Suspend the purified imine crystals in 30 mL of THF/Water (1:1) containing 5 mL of 2M HCl.
-
Stirring: Stir vigorously at room temperature for 2–4 hours. The solution should become clear as the imine hydrolyzes.
-
Extraction (Ketone): Extract the mixture with Diethyl Ether or Dichloromethane (3 x 20 mL).
-
The Ketone is in the Organic Layer.
-
The Amine is in the Aqueous Layer (as the hydrochloride salt).
-
-
Purification: Dry the organic layer (MgSO₄) and concentrate. Distill or recrystallize the resolved ketone.
-
Amine Recovery: Basify the aqueous layer to pH >12 using NaOH pellets. Extract the liberated amine with ether, dry, and distill. It can be reused for subsequent cycles.
Data Presentation & Analysis
Expected Results Table
Summarize your fractionation data in the following format:
| Fraction | Mass (g) | Melting Point (°C) | Specific Rotation [α]D | Yield (%) |
| Crude Imine | 2.50 | 65–80 | +12.5° | 95% |
| Crystal Crop 1 | 0.90 | 92–94 | +45.0° | 36% |
| Crystal Crop 2 | 0.65 | 94–95 | +48.2° | 26% |
| Mother Liquor | 0.85 | Oil | -22.0° | 34% |
Calculating Optical Purity
Verify the enantiomeric excess (ee) of the released ketone using chiral GC or HPLC.
Troubleshooting & Optimization
-
Imine fails to crystallize:
-
The 2,3-dimethylcyclohexyl group is bulky. If the ketone is also sterically hindered, imine formation may be slow. Switch to Molecular Sieves (4Å) in refluxing benzene to push equilibrium without acid catalysis, which might degrade sensitive ketones.
-
Try "seeding" with a small crystal if available.
-
-
Low Diastereomeric Excess (de):
-
The structural difference between the diastereomers may be insufficient. Try lowering the crystallization temperature to -20°C.
-
Consider using a different solvent polarity (e.g., switch from Ethanol to Acetonitrile).
-
-
Hydrolysis is slow:
-
Sterically hindered imines resist hydrolysis. Increase temperature to 50°C or use a biphasic system with vigorous stirring (Steam Distillation can also be effective to remove the ketone as it forms).
-
References
-
Wilen, S. H. (1971). Resolving Agents and Resolutions in Organic Chemistry. Topics in Stereochemistry, 6, 107-176. Link
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Standard text for resolution protocols).
- Corey, E. J., et al. (1970). "Optical resolution of ketones via chiral imines". Journal of the American Chemical Society.
-
CymitQuimica. (2024). N,N-Dimethylcyclohexylamine Safety and Properties. Link
-
Org. Synth. (1977). Reductive Amination using Dimethylcyclohexylamine derivatives. Organic Syntheses, Coll. Vol. 57, p. 81. Link
Sources
Experimental setup for reductive amination with 2,3-Dimethylcyclohexylamine
An in-depth guide to the synthesis of N-substituted 2,3-dimethylcyclohexylamines via reductive amination, tailored for researchers and drug development professionals. This document provides a detailed exploration of the reaction mechanism, critical experimental parameters, and step-by-step protocols for this important transformation.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The reaction facilitates the conversion of aldehydes or ketones into primary, secondary, and tertiary amines through a two-stage process involving the initial formation of an imine or enamine intermediate, followed by its reduction.[3][4] This one-pot methodology is highly valued in pharmaceutical and agrochemical research for its efficiency, broad substrate scope, and the ability to construct complex amine-containing molecules, which are prevalent in biologically active compounds.[5]
This guide focuses specifically on the reductive amination of 2,3-dimethylcyclohexylamine, a sterically hindered secondary amine. The presence of two methyl groups adjacent to the amine functionality presents unique challenges, primarily by slowing the rate of the initial nucleophilic attack on the carbonyl substrate.[6][7] Understanding and overcoming this steric impediment is crucial for achieving high yields and purity. We will delve into the mechanistic nuances, strategic selection of reagents, and optimized protocols to provide researchers with a robust framework for successfully employing this challenging yet valuable substrate in synthesis.
The Underlying Mechanism: A Two-Act Play
The reductive amination process is best understood as a sequence of two distinct chemical events occurring in the same reaction vessel: (I) Iminium Ion Formation and (II) Hydride Reduction .[8]
-
Act I: Iminium Ion Formation. The reaction commences with the nucleophilic attack of the secondary amine (2,3-dimethylcyclohexylamine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates to form a resonance-stabilized iminium ion. The positive charge on the nitrogen atom makes the iminium carbon significantly more electrophilic than the starting carbonyl carbon, priming it for the subsequent reduction step.[4][8]
-
Act II: Hydride Reduction. A reducing agent, present in the reaction mixture, selectively delivers a hydride (H⁻) to the electrophilic iminium carbon. This step is irreversible and forms the final, stable tertiary amine product. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[2][9]
Caption: The two-stage mechanism of reductive amination.
Optimizing the Reaction: A Guide to Reagent Selection
The success of a reductive amination, particularly with a sterically hindered amine, hinges on the judicious selection of the reducing agent, solvent, and reaction conditions.
The Crucial Choice: Selecting a Reducing Agent
Several classes of reducing agents are employed for this transformation, each with distinct advantages and limitations. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[2]
| Reducing Agent | Pros | Cons | Typical Solvents |
| Sodium Triacetoxyborohydride (NaHB(OAc)₃) | - Mild and highly selective for imines/iminiums.[10] - Tolerates a wide range of functional groups.[11] - Non-toxic byproducts (acetate). | - Moisture sensitive.[12] - More expensive than other hydrides. | DCE, DCM, THF, MeCN[11][12] |
| Sodium Cyanoborohydride (NaBH₃CN) | - Effective and widely used.[3] - Stable in protic solvents like methanol. | - Highly toxic (releases HCN gas in strong acid). - Requires careful pH control. | Methanol, Ethanol[13] |
| Catalytic Hydrogenation (H₂, Pd/C) | - Excellent atom economy ("green" chemistry).[5] - Cost-effective for large-scale synthesis.[14] - Catalyst is easily removed by filtration.[15] | - May reduce other functional groups (e.g., alkenes, nitro groups).[16] - Requires specialized hydrogenation equipment. | Methanol, Ethanol, Ethyl Acetate |
| Borane Complexes (e.g., Pyridine-Borane) | - Stable, easy-to-handle solids or liquids.[17] - Can be used in protic solvents, including water. - Less toxic than cyanoborohydride.[18] | - Can be less reactive, sometimes requiring acidic catalysts or heat.[19] | Methanol, Water, Dichloromethane |
For 2,3-dimethylcyclohexylamine, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness, which is beneficial when the rate of iminium formation is slow due to steric hindrance.[7] Catalytic hydrogenation offers a scalable and environmentally friendly alternative.[6]
Solvent and Stoichiometry Considerations
-
Solvent: Aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred when using STAB, as it is sensitive to water.[12] Protic solvents like methanol are common for reactions involving NaBH₃CN or catalytic hydrogenation.[13][15]
-
Stoichiometry: The carbonyl compound is typically the limiting reagent. A slight excess of the amine (1.1–1.5 equivalents) is often used to drive the iminium formation equilibrium. The reducing agent is also used in excess (1.5–2.0 equivalents) to ensure complete reduction.[9]
-
Catalysis: For slow reactions, particularly with ketones, a catalytic amount of a weak acid like acetic acid can be added. The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.[9][11]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the reductive amination of 2,3-dimethylcyclohexylamine with a representative aldehyde (e.g., isobutyraldehyde).
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a reliable, general-purpose method suitable for small to medium-scale synthesis.
Caption: General workflow for reductive amination using STAB.
Materials:
-
2,3-Dimethylcyclohexylamine
-
Isobutyraldehyde
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethylcyclohexylamine (1.0 equiv).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Add isobutyraldehyde (1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to allow for initial iminium ion formation.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Note: The addition may be exothermic.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-isobutyl-2,3-dimethylcyclohexylamine.
Protocol 2: Reductive Amination via Catalytic Hydrogenation
This method is ideal for larger scale synthesis and avoids borohydride reagents.
Materials:
-
2,3-Dimethylcyclohexylamine
-
Isobutyraldehyde
-
Palladium on carbon (10 wt% Pd/C, 5 mol%)
-
Methanol (MeOH)
-
Acetic Acid (optional, catalytic)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a hydrogenation flask or a suitable pressure vessel, add 2,3-dimethylcyclohexylamine (1.0 equiv), isobutyraldehyde (1.1 equiv), and methanol to a concentration of 0.2-0.5 M.
-
Optional: If imine formation is slow, add glacial acetic acid (0.1 equiv) to adjust the pH to approximately 6.
-
Carefully add 10% Palladium on Carbon (5 mol%) to the mixture. Caution: Pd/C can be pyrophoric when dry and exposed to air, especially after contact with hydrogen.
-
Seal the vessel and purge the atmosphere by evacuating and backfilling with hydrogen gas three times.[15]
-
Pressurize the vessel with hydrogen (typically 1 atm via a balloon, or higher pressure in an autoclave) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots (after carefully venting the system). The reaction typically takes 12-24 hours.[15]
-
Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.[15]
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by distillation or by an acid-base extraction followed by chromatography if necessary.
Purification and Characterization of Diastereomers
The starting 2,3-dimethylcyclohexylamine exists as cis and trans isomers. The reaction with a carbonyl compound will produce a mixture of diastereomeric products.
-
Purification: While often difficult, separation of these diastereomers can sometimes be achieved by careful flash column chromatography on silica gel.[20] Alternatively, formation of diastereomeric salts using a chiral acid (like tartaric acid) followed by fractional crystallization can be an effective method for resolving chiral amines.[21][22]
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess the diastereomeric ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To confirm the absence of the starting carbonyl group (C=O stretch) and the presence of C-N bonds.
-
Conclusion
The reductive amination of 2,3-dimethylcyclohexylamine is a highly effective method for synthesizing sterically encumbered tertiary amines. Success relies on a foundational understanding of the reaction mechanism and a careful selection of reagents tailored to the challenges posed by steric hindrance. While sodium triacetoxyborohydride offers a mild and highly selective route for laboratory-scale synthesis, catalytic hydrogenation provides a scalable and environmentally conscious alternative. The protocols and strategic insights provided herein equip researchers with the necessary tools to confidently approach this transformation, enabling the synthesis of complex molecular architectures for drug discovery and development.
References
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Borch, R. F. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Li, G., et al. (2021). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering, 6(9), 1625-1630. [Link]
-
Senthamarai, T., et al. (2018). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 118(16), 7545-7625. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Aschwanden, P., Frantz, D. E., & Carreira, E. M. (2000). Synthesis of 2,3-Dihydroisoxazoles from Propargylic N-Hydroxylamines via Zn(II)-Catalyzed Ring-Closure Reaction. Organic Letters, 2(15), 2331-2333. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Wang, D., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 10(8), 894. [Link]
-
Al-Hadedi, A. A. M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles. Molecules, 27(16), 5275. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
-
Chemistry LibreTexts. (2015). Resolution: Separation of Enantiomers. [Link]
-
ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
Sciencemadness Discussion Board. (2019). Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones. [Link]
-
Harada, N. (2014). HPLC Separation of Diastereomers. Molecules, 19(10), 15635–15680. [Link]
-
Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
ResearchGate. (n.d.). Reductive amination with 5-ethyl-2-methylpyridine borane. [Link]
- Google Patents. (n.d.). HU220748B1 - Improved process for producing n,n-dimethyl-cyclohexyl-amine.
-
IOC lecture series. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2412–2423. [Link]
-
Sztanke, K., et al. (2018). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 23(10), 2533. [Link]
-
Magdangal, A. A., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6386-6389. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
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- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. sciencemadness.org [sciencemadness.org]
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- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Sciencemadness Discussion Board - Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones - Powered by XMB 1.9.11 [sciencemadness.org]
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- 17. Borane pyridine complex BH3 8M 110-51-0 [b2b.sigmaaldrich.com]
- 18. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. andersondevelopment.com [andersondevelopment.com]
- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Analytical Derivatization of 2,3-Dimethylcyclohexylamine
Abstract
This technical note details the derivatization protocols for 2,3-dimethylcyclohexylamine , a cyclic primary aliphatic amine. Due to its lack of a UV chromophore, high polarity, and potential for peak tailing on silica-based columns, direct analysis is often insufficient. This guide provides validated workflows for Perfluoroacylation (GC-MS) and Dansylation (HPLC) to enhance volatility, detectability, and stability. Special attention is given to the stereochemical resolution of its cis/trans isomers.
Introduction & Chemical Context
2,3-Dimethylcyclohexylamine is a primary amine characterized by a cyclohexane ring substituted with methyl groups at the 2 and 3 positions. Unlike its tertiary analog (N,N-dimethylcyclohexylamine), this molecule possesses two active protons on the nitrogen atom (
Analytical Challenges
-
UV Invisibility: The saturated aliphatic structure lacks
-electron systems required for UV detection (>200 nm). -
GC Tailing: The free amine group interacts strongly with silanol groups in GC liners and columns, causing severe peak tailing and memory effects.
-
Stereochemistry: The molecule contains multiple chiral centers (C1, C2, C3), resulting in complex isomeric mixtures (diastereomers and enantiomers) that require specific separation strategies.[1]
GC-MS Workflow: Perfluoroacylation
Objective: Convert the polar amine into a volatile, non-polar amide to improve peak shape and thermal stability. Reagent of Choice: Pentafluoropropionic Anhydride (PFPA).[2][3][4][5] Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride, releasing pentafluoropropionic acid.
Experimental Protocol
Note: All steps must be performed in a fume hood due to the corrosive nature of PFPA.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mg of sample in 1 mL of Ethyl Acetate (EtAc).
-
Derivatization: Transfer 100 µL of sample solution to a reaction vial. Add 50 µL of PFPA and 20 µL of Pyridine (catalyst/acid scavenger).
-
Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 65°C for 30 minutes .
-
Expert Insight: The methyl groups at C2 and C3 create steric hindrance near the amine at C1. A heated incubation ensures complete reaction of all stereoisomers, whereas room temperature reaction may result in kinetic fractionation.
-
-
Evaporation: Cool to room temperature. Evaporate the solvent and excess reagent to dryness under a gentle stream of Nitrogen (
). -
Reconstitution: Reconstitute the residue in 200 µL of Toluene or Ethyl Acetate.
-
Analysis: Inject 1 µL into the GC-MS (Splitless mode).
GC-MS Parameters
| Parameter | Setting |
| Column | 5% Phenyl-arylene (e.g., DB-5ms), 30m x 0.25mm x 0.25µm |
| Inlet Temp | 250°C |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) |
| MS Source | EI (70 eV), 230°C |
| Target Ion (SIM) | m/z 176 (Molecular ion of derivative often weak), m/z 119 (Loss of |
Workflow Visualization
Figure 1: Step-by-step workflow for the acylation of 2,3-dimethylcyclohexylamine using PFPA.
HPLC Workflow: Dansylation
Objective: Introduce a fluorescent sulfonamide tag for high-sensitivity LC-FLD or LC-MS detection. Reagent of Choice: Dansyl Chloride (Dns-Cl). Mechanism: Formation of a sulfonamide bond under alkaline conditions.
Experimental Protocol
Step-by-Step Methodology:
-
Buffer Prep: Prepare a 0.1 M Sodium Carbonate (
) buffer, adjusted to pH 10.0.-
Expert Insight: The amine must be unprotonated to react. The
of primary aliphatic amines is typically ~10.5. A pH of 10-11 is critical to shift the equilibrium toward the free base ( ) without hydrolyzing the reagent too quickly.
-
-
Reaction: Mix 100 µL of aqueous sample with 100 µL of Buffer. Add 100 µL of Dansyl Chloride solution (5 mg/mL in Acetone).
-
Incubation: Vortex and heat at 60°C for 45 minutes in the dark (Dns-Cl is light sensitive).
-
Quenching: Add 50 µL of 10% Ethylamine or Proline solution to consume excess reagent.
-
Filtration: Filter through a 0.2 µm PTFE filter into an HPLC vial.
HPLC Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 min |
| Detection (UV) | 254 nm (Sulfonamide absorption) |
| Detection (FLD) | Ex: 340 nm / Em: 525 nm |
Reaction Pathway Visualization
Figure 2: Reaction pathway for Dansylation. High pH drives the formation of the stable sulfonamide derivative.
Stereochemical Resolution (Chiral Analysis)
2,3-Dimethylcyclohexylamine possesses three chiral centers, leading to potential enantiomers and diastereomers (cis/trans).
Strategy A: Indirect Separation (Chiral Derivatization)
Use GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) .
-
Principle: Reacts with the amine to form diastereomeric thioureas.
-
Advantage: Diastereomers have different physical properties and can be separated on a standard achiral C18 column .
Strategy B: Direct Separation (Chiral Stationary Phase)
Use an achiral derivative (like the PFPA or Dansyl derivative described above) and separate on a chiral column.
-
GC Column: Cyclodextrin-based (e.g., Rt-βDEXsa).
-
LC Column: Polysaccharide-based (e.g., Chiralpak AD-RH).
-
Recommendation: Strategy B is generally more robust for this molecule as the bulky derivatization groups (Dansyl) may obscure the chiral recognition in Strategy A.
References
-
Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Amines. Source: National Institutes of Health (PubMed/PMC) URL:[Link]
-
Quantification of Amine Metabolites Using Dansyl Chloride Derivatization. Source: ACS Publications (Analytical Chemistry) URL:[Link]
-
Derivatization Methods in GC and GC/MS (Review). Source: ResearchGate (IntechOpen) URL:[Link]
-
Chiral HPLC Separations Guide. Source: Phenomenex Technical Guide URL:[Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. mdpi.com [mdpi.com]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Investigating the Reaction Kinetics of 2,3-Dimethylcyclohexylamine Catalyzed Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for studying the reaction kinetics of processes catalyzed by the chiral primary amine, 2,3-Dimethylcyclohexylamine. While specific kinetic data for this catalyst is not extensively documented in peer-reviewed literature, its structural similarity to other effective chiral amine organocatalysts suggests its potential in asymmetric synthesis.[1] This guide, therefore, presents a foundational methodology, grounded in established principles of chemical kinetics, to characterize its catalytic behavior. We will outline the rationale behind experimental design, present a detailed protocol for a model asymmetric aldol reaction, and describe the analytical procedures necessary for robust data acquisition and interpretation.
Introduction: The Potential of 2,3-Dimethylcyclohexylamine in Asymmetric Organocatalysis
Chiral primary amines are a cornerstone of modern asymmetric organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates.[1] These catalysts have proven effective in a wide array of carbon-carbon bond-forming reactions, including aldol and Michael additions.[2][3][4] The stereochemical outcome of these reactions is dictated by the catalyst's three-dimensional structure, which effectively shields one face of the reactive intermediate.
2,3-Dimethylcyclohexylamine, a chiral primary amine, possesses the requisite structural features to be an effective stereodirecting agent. The rigid cyclohexane backbone and the stereocenters at the 1, 2, and 3 positions create a defined chiral pocket around the catalytically active amine group. Understanding the reaction kinetics is paramount for optimizing reaction conditions, elucidating the reaction mechanism, and scaling up processes for applications in pharmaceutical and fine chemical synthesis.[5][6]
This application note will use the asymmetric aldol reaction between a ketone and an aldehyde as a model system to illustrate how to determine the kinetic profile of a 2,3-Dimethylcyclohexylamine catalyzed reaction.
Mechanistic Considerations: Enamine Catalysis in the Aldol Reaction
Primary amine-catalyzed aldol reactions are proposed to proceed through an enamine mechanism.[3][7] The catalytic cycle can be broken down into three key stages:
-
Enamine Formation: The chiral primary amine catalyst reacts with a ketone (the nucleophile) to form a chiral enamine intermediate. This is typically the first step in the catalytic cycle.
-
Carbon-Carbon Bond Formation: The enamine, a potent nucleophile, attacks the electrophilic aldehyde, forming a new carbon-carbon bond and creating an iminium ion intermediate. This step is often the rate-determining step of the reaction.[8]
-
Hydrolysis and Catalyst Regeneration: The iminium intermediate is hydrolyzed to release the aldol product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.
The stereoselectivity of the reaction is established during the C-C bond formation step, where the chiral catalyst directs the approach of the aldehyde to a specific face of the enamine.
Figure 1: Proposed enamine catalytic cycle for the 2,3-Dimethylcyclohexylamine catalyzed aldol reaction.
Experimental Design for Kinetic Analysis: The Initial Rates Method
To determine the rate law of the reaction, which takes the general form Rate = k[Ketone]^x[Aldehyde]^y[Catalyst]^z, we will employ the method of initial rates.[9][10][11][12][13] This method involves measuring the rate of the reaction at the very beginning (t=0) while systematically varying the initial concentrations of the reactants and catalyst.[10][12]
Rationale for the Initial Rates Method:
-
Simplicity: By measuring the rate at t=0, the concentrations of the reactants are known and have not significantly changed.[12]
-
Minimizes Complications: It avoids complexities arising from product inhibition, catalyst deactivation, or competing side reactions that may occur at later stages of the reaction.
The experimental design will involve a series of experiments where the concentration of one component is varied while the others are held constant.
| Experiment | [Ketone] (M) | [Aldehyde] (M) | [Catalyst] (M) | Expected Initial Rate |
| 1 | 0.5 | 0.1 | 0.01 | Rate1 |
| 2 | 1.0 | 0.1 | 0.01 | Rate2 |
| 3 | 0.5 | 0.2 | 0.01 | Rate3 |
| 4 | 0.5 | 0.1 | 0.02 | Rate4 |
Table 1: Example experimental design for determining the reaction orders.
Detailed Protocol: Kinetic Analysis of a Model Aldol Reaction
This protocol outlines the steps for determining the kinetic parameters of the reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by (1R,2R,3S)-2,3-Dimethylcyclohexylamine.
Materials and Reagents
-
(1R,2R,3S)-2,3-Dimethylcyclohexylamine (Catalyst)
-
Cyclohexanone (Ketone, Nucleophile)
-
4-Nitrobenzaldehyde (Aldehyde, Electrophile)
-
Anhydrous Toluene (Solvent)
-
Dodecane (Internal Standard for HPLC analysis)
-
HPLC-grade Hexane and Isopropanol (Mobile Phase)
-
Deuterated Chloroform (for NMR confirmation if needed)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column (e.g., Chiralcel OD-H or equivalent) and a UV detector.
-
Thermostatted reaction block or water bath.
-
Magnetic stir plates and stir bars.
-
Autosampler vials and syringes.
-
Standard laboratory glassware, dried in an oven before use.
Experimental Workflow
Sources
- 1. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. idc-online.com [idc-online.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 12. savemyexams.com [savemyexams.com]
- 13. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
Technical Support Center: 2,3-Dimethylcyclohexylamine Stability & Handling
The following Technical Support Guide is designed for researchers and process chemists working with 2,3-Dimethylcyclohexylamine .
Status: Active Document ID: TS-DMCHA-23-ISO Last Updated: February 1, 2026 Scope: Stability, Degradation Pathways, and Troubleshooting for CAS 42195-92-6 (and related isomer mixtures).
⚠️ Critical Disambiguation: Know Your Molecule
Before proceeding, verify your chemical structure. This guide addresses Structure A (Ring-substituted primary amine).
-
Structure A (This Guide): 2,3-Dimethylcyclohexylamine (Primary amine). Used as a chiral building block or specialized intermediate.
-
Risk Profile: Stereochemical drift, carbamate formation, oxidation.
-
-
Structure B (Common Catalyst):
-Dimethylcyclohexylamine (Tertiary amine, CAS 98-94-2). Used in polyurethane foams.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Note: If you are using Structure B, refer to standard tertiary amine handling (oxidative N-oxide formation). This guide focuses on the more complex stability profile of Structure A.
-
Module 1: Stability Matrix & Quick Reference
Summary of stability under standard laboratory conditions.
| Parameter | Stability Rating | Critical Thresholds | Observable Failure Mode |
| Atmospheric (CO₂) | 🔴 Poor | >15 mins exposure | Formation of white crystalline crust (Carbamate salts). |
| Oxidative (Air) | 🟡 Moderate | Prolonged storage >25°C | Yellowing/browning; formation of imines/N-oxides. |
| Stereochemical | 🟡 Conditional | pH >12 or T >100°C | Shift in NMR/HPLC diastereomeric ratios (Epimerization). |
| Thermal | 🟢 Good | Stable up to ~140°C (inert) | Decomposition (Hofmann-type) only if quaternized. |
| Solvent Compatibility | 🟡 Conditional | Avoid Halogenated Solvents | Exothermic alkylation (e.g., with DCM/Chloroform). |
Module 2: Atmospheric Instability (The "White Crust" Phenomenon)
Issue: Users often report the formation of a white solid on the cap threads or suspended in the liquid after opening the bottle. Diagnosis: This is not polymerization. It is the formation of cyclohexylammonium carbamate salts due to reaction with atmospheric CO₂.
The Mechanism
Primary amines are potent nucleophiles that attack the electrophilic carbon of CO₂. In the presence of moisture, this forms a zwitterionic carbamate species, which then forms an ionic salt with another equivalent of the amine.[1]
Figure 1: Pathway of atmospheric degradation leading to insoluble salt formation.
Troubleshooting & Recovery
-
Prevention: Store under Argon or Nitrogen. Use a septum and syringe for transfer; never pour.
-
Recovery: If the sample is crusted:
-
Dissolve the mixture in a biphasic system (e.g., Ether/2M NaOH).
-
The NaOH will decompose the carbamate back to the free amine.
-
Extract, dry (Na₂SO₄), and distill under reduced pressure.
-
Module 3: Stereochemical Drift (Isomerization)
Issue: "My NMR spectrum has changed after heating the reaction." Technical Insight: 2,3-Dimethylcyclohexylamine possesses three chiral centers (C1, C2, C3). The stability of these isomers is governed by 1,3-diaxial interactions and ring strain.
The Thermodynamic Trap
The molecule exists as a mixture of diastereomers.
-
Thermodynamic Product: The isomer where the amine and both methyl groups are in equatorial positions (minimizing steric strain).
-
Kinetic Product: Synthetic routes (e.g., reduction of oximes) may yield less stable axial-substituted isomers.
Failure Mode: Under thermodynamic stress (High heat, strong base, or transition metal catalysis), the molecule may undergo epimerization , particularly at C1 (alpha to the amine) via an imine/enamine intermediate, or ring inversion.
Figure 2: Energy landscape of stereochemical isomerization.
Protocol: Verifying Isomeric Integrity
-
Baseline: Obtain a quantitative ¹H-NMR or GC-MS of your starting material. Note the integration ratio of the methine protons.
-
In-Process Control: If reaction temperature exceeds 80°C, sample every 2 hours.
-
Red Flag: Appearance of new doublets in the methyl region (0.8 - 1.1 ppm) indicates epimerization.
Module 4: Chemical Incompatibility Guide
Halogenated Solvents (The "Hidden" Reaction)
-
Do NOT use Dichloromethane (DCM) or Chloroform as reaction solvents for prolonged periods or at reflux.
-
Mechanism: Primary amines react with DCM (slowly) or Chloroform (faster) to form amine hydrochloride salts or alkylated byproducts (Menschutkin reaction type).
-
Symptom: Unexplained precipitation in the reaction vessel.
Aldehydes/Ketones
-
Reaction: Immediate formation of Schiff bases (imines) and water.
-
Impact: If 2,3-dimethylcyclohexylamine is used as a base catalyst in an aldol reaction, it may competitively react with the substrate. Use a tertiary amine (like
-dimethylcyclohexylamine) instead if a non-nucleophilic base is required.
FAQ: Frequently Asked Questions
Q: Can I store 2,3-dimethylcyclohexylamine in a polyethylene (PE) bottle? A: No. Amine vapors can permeate PE over time, and oxygen can permeate in. Store in glass or fluorinated HDPE containers, tightly sealed with a Teflon-lined cap, preferably under inert gas.
Q: The liquid has turned yellow, but the NMR looks fine. Can I use it? A: Yes, with caution. The yellow color usually indicates trace oxidation (<1%) forming highly colored conjugated impurities (imines/N-oxides). For strictly stoichiometric reactions, distill the amine. For use as a scavenger/base, it is likely acceptable.
Q: How do I separate the cis and trans isomers? A: Distillation is often ineffective due to similar boiling points.
-
Method A: Column chromatography (silica gel pre-treated with 1% Triethylamine to prevent streaking).
-
Method B: Fractional crystallization of salts (e.g., using tartaric acid or mandelic acid) is the gold standard for resolving diastereomers of chiral amines.
Q: I see a peak at mass [M+14] in my LCMS. What is it? A: This is likely a methylation artifact if methanol was used as the solvent, or an oxidation artifact (conversion of -CH2- to -C=O-). However, check for Carbamate formation (+44 mass) which is more common.
References
-
Chemical Safety & Toxicology: National Center for Biotechnology Information. PubChem Compound Summary for CID 123507, 2,3-Dimethylcyclohexylamine. [Link]
-
Carbamate Mechanism: Salvatore, R. N., et al. "Synthesis of carbamates."[2] Journal of Organic Chemistry, 2001.[2] [Link]
- Stereochemical Stability: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.
Sources
Preventing racemization during the synthesis and handling of chiral 2,3-Dimethylcyclohexylamine
A Guide to Preventing Racemization During Synthesis and Handling
Welcome to the Technical Support Center for chiral 2,3-dimethylcyclohexylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stereochemical integrity of this valuable chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Diagnosing and Preventing Racemization
This section addresses common issues that can lead to the loss of enantiomeric purity in chiral 2,3-dimethylcyclohexylamine and provides actionable solutions.
Issue 1: Loss of Enantiomeric Excess (ee) During Synthesis via Reductive Amination
-
Question: I'm synthesizing chiral (1R,2R,3S)-2,3-dimethylcyclohexylamine from (1R,2S)-2,3-dimethylcyclohexanone via reductive amination, but my final product shows significant racemization. What could be the cause?
-
Answer: Racemization during reductive amination is a common challenge and often points to the formation of an achiral imine or enamine intermediate.[1] The key is to control the reaction conditions to favor the direct reduction of the desired imine stereoisomer over competing racemization pathways.
Potential Causes and Solutions:
Cause Explanation Recommended Action Prolonged reaction time before reduction The imine intermediate can equilibrate to a more stable, but potentially racemic, mixture over time, especially in the presence of acid or base catalysts. Add the reducing agent as soon as the imine formation is complete. Monitor the reaction progress closely by TLC or GC/MS. Elevated temperatures Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization of the imine intermediate.[1][2] Perform the reaction at the lowest effective temperature. Consider a stepwise process: form the imine at a low temperature, and then introduce the reducing agent. Inappropriate pH Both strongly acidic and basic conditions can catalyze the tautomerization of the imine to an achiral enamine, leading to racemization.[1] Maintain a mildly acidic to neutral pH (around 5-7) during imine formation. Use a buffer system if necessary. Choice of reducing agent Some reducing agents may require harsher conditions that promote racemization. Use a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB), which is effective under mildly acidic conditions. Experimental Protocol: Racemization-Minimizing Reductive Amination
-
Dissolve (1R,2S)-2,3-dimethylcyclohexanone in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a stoichiometric equivalent of the amine source (e.g., ammonia or an ammonium salt).
-
Add a mild acid catalyst (e.g., acetic acid) to maintain a pH of 5-6.
-
Stir the mixture at room temperature for a short period (e.g., 1-2 hours) to form the imine.
-
Cool the reaction mixture to 0°C.
-
Add sodium triacetoxyborohydride in portions, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by distillation or chromatography.
-
Issue 2: Racemization During Handling and Storage
-
Question: I have a sample of enantiomerically pure (1S,2S,3R)-2,3-dimethylcyclohexylamine that has lost some of its optical purity over time. How can I prevent this?
-
Answer: While chiral amines are generally stable, they can be susceptible to racemization under certain conditions, particularly in solution.
Potential Causes and Solutions:
Cause Explanation Recommended Action Acidic or basic contaminants Trace amounts of acid or base can catalyze racemization, especially if the amine is in solution.[1] Store the amine as a solid salt (e.g., hydrochloride or tartrate) to improve stability. If storing as a free base, ensure it is free from acidic or basic impurities. Exposure to heat Elevated temperatures can promote racemization over long periods.[1][2] Store the compound in a cool, dark place. For long-term storage, refrigeration is recommended. Inappropriate solvent Protic solvents, such as alcohols, can facilitate proton transfer and potentially increase the rate of racemization.[1] If storage in solution is necessary, use a non-polar, aprotic solvent like hexane or toluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization for chiral amines like 2,3-dimethylcyclohexylamine?
A1: The most common pathway for racemization of chiral amines involves the formation of a planar, achiral intermediate.[1] For a secondary amine like 2,3-dimethylcyclohexylamine, this can occur through reversible imine formation. If the chiral center is alpha to a carbonyl group (which is the case for its ketone precursor), racemization can also happen via an enol or enolate intermediate under acidic or basic conditions.[3][4]
Caption: Mechanisms of racemization in synthesis and handling.
Q2: How can I accurately determine the enantiomeric excess (ee) of my 2,3-dimethylcyclohexylamine sample?
A2: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most reliable and widely used method for determining the enantiomeric purity of chiral amines.[5][6][7] Gas Chromatography (GC) with a chiral column can also be effective. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents or chiral solvating agents can be employed.[8][9][10]
-
Chiral HPLC: Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective for separating chiral amines.[5] The amine may need to be derivatized (e.g., with a UV-active group) to improve detection.
-
Chiral GC: This method is suitable for volatile amines. Derivatization to a less polar derivative may be necessary.
-
NMR Spectroscopy:
-
Chiral Derivatizing Agents (CDAs): Reacting the amine with a chiral reagent, such as Mosher's acid chloride (MTPA-Cl), creates diastereomers that can be distinguished by ¹H or ¹⁹F NMR.[8][11] This allows for the quantification of each enantiomer.
-
Chiral Solvating Agents (CSAs): These agents, like (R)- or (S)-BINOL, form transient diastereomeric complexes with the amine, leading to separate NMR signals for the enantiomers.[10] This method is non-destructive.
-
Caption: Workflow for assessing enantiomeric purity.
Q3: Are there any specific coupling reagents that are known to cause racemization when using 2,3-dimethylcyclohexylamine in amide bond formation?
A3: While the chirality of 2,3-dimethylcyclohexylamine itself is not at risk during amide bond formation (as the stereocenters are not adjacent to the reacting nitrogen), if you are coupling it with a chiral carboxylic acid, racemization of the acid component can be a significant issue. Certain coupling reagents are more prone to causing racemization of the activated carboxylic acid.[1] To minimize this, consider using coupling reagents known to suppress racemization, such as those based on HOBt (Hydroxybenzotriazole) or Oxyma.[12]
Q4: What are the best practices for long-term storage of chiral 2,3-dimethylcyclohexylamine?
A4: For optimal long-term stability and to prevent racemization, it is recommended to store chiral 2,3-dimethylcyclohexylamine as a crystalline salt (e.g., hydrochloride or tartrate). This minimizes its reactivity and susceptibility to atmospheric contaminants. The salt should be stored in a tightly sealed container in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). If storing the free base is necessary, ensure it is of high purity and stored under the same cool, dry, dark, and inert conditions.
References
- BenchChem. (n.d.). Preventing racemization during chiral amine synthesis.
- BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
- MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- ACS Publications. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow.
- PubMed. (n.d.). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
- Wikipedia. (n.d.). Chiral derivatizing agent.
- BenchChem. (n.d.). Avoiding racemization during the synthesis of chiral indoleamines.
- ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
- PubMed. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow.
- Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.
- Semantic Scholar. (2012). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines.
- LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- ResearchGate. (n.d.). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
- Wikipedia. (n.d.). Racemization.
- ResearchGate. (2001). (a) Determination of enantiomeric purities by chiral HPLC analysis of....
- ResearchGate. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions.
- The University of Manchester. (n.d.). Racemisation in Chemistry and Biology.
- Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.
- DOI. (n.d.). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate.
- RSC Publishing. (n.d.). Chirality amplification step of temperature cycle-induced deracemization.
- CHROMSERVIS.EU. (n.d.). Chiral column handling.
- Google Patents. (n.d.). Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine.
- PMC. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Sigma-Aldrich. (n.d.). Operating Guidelines for ChromTech CHIRAL-AGP, CHIRAL-HSA, and CHIRAL-CBH HPLC Columns.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- BDMAEE. (2024). production process and purification techniques for n,n-dimethylcyclohexylamine.
- PMC. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.
- ChemicalBook. (n.d.). N,N-Dimethylcyclohexylamine synthesis.
- YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
- PubMed. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® HSA.
- PMC. (n.d.). Enantioconvergent Amination of Racemic Tertiary C–H Bonds.
- Wikipedia. (n.d.). Cyclohexylamine.
- Shim-pol. (n.d.). COLUMN CARE GUIDE.
- Google Patents. (n.d.). Racemization of optically active amines.
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Challenges in the industrial scale-up of 2,3-Dimethylcyclohexylamine production
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling up 2,3-Dimethylcyclohexylamine production. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common hurdles encountered during this challenging process. Our focus is on the predominant industrial synthesis route: the catalytic hydrogenation of 2,3-dimethylaniline.
Section 1: Troubleshooting Guide
This section is designed to provide rapid, actionable solutions to specific problems encountered during the scale-up process.
Q1: My hydrogenation reaction has stalled or is showing low conversion. What should I do?
A1: Low or stalled conversion is a frequent issue during scale-up. The root cause typically falls into one of three categories: catalyst activity, reactant/system integrity, or mass transfer limitations. A systematic approach is crucial for diagnosis.
Initial Checks (The Low-Hanging Fruit):
-
Hydrogen Supply: Confirm that the hydrogen supply is not depleted and that the delivery pressure to the reactor is stable and at the setpoint. An increase in hydrogen pressure generally increases the reaction rate by enhancing the concentration of dissolved hydrogen.[1]
-
Temperature Control: Verify that the reactor temperature is within the optimal range (typically 100-140°C for related processes).[2] Low temperatures will result in slow kinetics, while excessively high temperatures can promote side reactions.
-
Leaks: Check the system for any leaks. Even a small leak can prevent the reactor from maintaining the necessary hydrogen pressure for the reaction to proceed.
Diagnosing Catalyst Issues:
-
Catalyst Deactivation: The catalyst may be "poisoned" by impurities in the substrate or solvent (e.g., sulfur or halogenated compounds).[3] It is imperative to use high-purity 2,3-dimethylaniline. If poisoning is suspected, the catalyst bed must be replaced.
-
Catalyst Aging: Catalysts have a finite lifespan. If the catalyst has been used for multiple cycles, it may have lost activity. Consider replacing it with a fresh batch.[3]
-
Improper Activation/Handling: Palladium on carbon (Pd/C) is often pyrophoric and can be deactivated by improper handling and exposure to air.[4] Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) before being introduced to the solvent and reactants.
Addressing Mass Transfer Limitations: As reactor volume increases, ensuring efficient mixing becomes more challenging. The reaction involves three phases (solid catalyst, liquid substrate, gaseous hydrogen), and poor mixing can starve the catalyst of either hydrogen or the substrate.
-
Agitation Rate: Increase the stirring speed. This improves the dispersion of the catalyst and enhances the dissolution of hydrogen gas into the liquid phase.[4]
-
Reactor Internals: Ensure the reactor design (e.g., baffle placement, impeller type) is suitable for efficient gas-liquid-solid mixing. Channeling, where gas or liquid bypasses the catalyst bed, can occur with poor reactor packing or loading, leading to lower-than-expected pressure drop and poor conversion.[5]
Below is a diagnostic workflow for troubleshooting low reaction conversion.
Q2: My final product has high levels of impurities. How can I improve selectivity?
A2: Poor selectivity in the hydrogenation of 2,3-dimethylaniline can lead to the formation of several byproducts, complicating purification. Common impurities may include unreacted starting material, partially hydrogenated intermediates, and products from over-reduction or side reactions.
Common Byproducts and Mitigation Strategies:
-
Unreacted 2,3-Dimethylaniline: This indicates incomplete conversion. See Q1 for troubleshooting.
-
N-methyl-2,3-dimethylcyclohexylamine (Mon-methylation): This can occur if there are impurities that act as methylating agents or due to side reactions under harsh conditions.
-
Dicyclohexylamines: These can form through dimerization reactions.
-
Cyclohexanol Derivatives: Formation of these impurities can occur if there is water present in the reaction mixture, leading to hydrolysis of intermediates.[6]
Optimizing for Selectivity:
-
Temperature and Pressure Control: While higher temperatures and pressures increase the reaction rate, they can also lead to over-reduction and side reactions. It is a delicate balance. A typical pressure range is 1.0-5.0 MPa (10-50 atm).[2] Experiment with lowering the temperature or pressure slightly to see if selectivity improves without significantly compromising the reaction rate.
-
Catalyst Choice: While Palladium on carbon (Pd/C) is standard, other catalysts like Platinum on carbon (Pt/C) or Ruthenium on carbon (Ru/C) can offer different selectivity profiles. The choice of catalyst support (e.g., alumina, charcoal) can also influence the outcome.[7]
-
Substrate Concentration: Very high concentrations of the starting material can sometimes lead to substrate inhibition or promote the formation of byproducts.[1]
| Parameter | Effect on Rate | Effect on Selectivity | Typical Industrial Range | Rationale |
| Temperature | Increases with temperature | Can decrease at very high temps | 100-150 °C[2] | Provides sufficient energy for reaction without promoting excessive side reactions. |
| H₂ Pressure | Increases with pressure | Generally improves, but can lead to over-reduction | 1.0 - 10 MPa[2] | Ensures high hydrogen availability at the catalyst surface.[1] |
| Catalyst Loading | Increases with loading | Minimal direct effect | 5-10% w/w[3] | Balances reaction speed with cost and ease of filtration. |
| Agitation Speed | Increases up to a point | Can improve by minimizing localized high concentrations | Reactor dependent | Crucial for overcoming gas-liquid mass transfer limitations.[8] |
Q3: I am facing challenges during the purification of 2,3-Dimethylcyclohexylamine by distillation. What could be the issue?
A3: Distillation is the most common method for purifying amines on an industrial scale. However, challenges can arise.
Common Distillation Problems & Solutions:
-
Poor Separation: If the boiling points of your product and a key impurity are very close, simple distillation will be ineffective.
-
Solution: Use fractional distillation with a column that has a sufficient number of theoretical plates. For high-boiling impurities, vacuum distillation is essential to lower the boiling points and prevent thermal degradation of the product.
-
-
Product Degradation: Amines can be susceptible to oxidation and thermal degradation at high temperatures.
-
Solution: Perform distillation under a nitrogen or argon atmosphere to prevent oxidation. Use vacuum distillation to reduce the required temperature.
-
-
Catalyst Fines: If the initial filtration step is not efficient, residual catalyst fines (small particles of Pd/C) can carry over into the distillation process.
-
Solution: Improve the filtration step. Using a filter aid like Celite can help capture very fine particles.[4] Ensure the filter medium has an appropriate pore size.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for 2,3-Dimethylcyclohexylamine?
A1: The most industrially viable route is the catalytic hydrogenation of 2,3-dimethylaniline. This precursor is typically synthesized via the catalytic hydrogenation of 2,3-dimethylnitrobenzene.[9] This two-step process from the nitro-aromatic compound is well-established and utilizes common industrial reagents and catalysts, making it suitable for large-scale production.
Q2: What are the primary safety hazards associated with this process and how can they be mitigated?
A2: The production of 2,3-Dimethylcyclohexylamine involves significant hazards that must be carefully managed.
-
Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The product, 2,3-Dimethylcyclohexylamine, is also a flammable liquid.
-
Pyrophoric Catalyst: The Palladium on Carbon (Pd/C) catalyst, especially after use, can spontaneously ignite upon exposure to air.[4]
-
Mitigation: Never allow the catalyst to dry in the open air. Always keep it wet with solvent (e.g., water or isopropanol) during filtration and storage for disposal. The reactor should be purged with an inert gas like nitrogen before opening.[4]
-
-
Chemical Toxicity & Corrosivity: 2,3-Dimethylcyclohexylamine is toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage.[13]
-
Mitigation: Handle the material in a well-ventilated area, preferably within a closed system. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[11]
-
-
High-Pressure Operations: The hydrogenation is typically run at high pressures, which poses a risk of mechanical failure.
-
Mitigation: Use reactors and equipment specifically rated for the intended operating pressures. Regular inspection and maintenance are critical. Ensure pressure relief systems are in place and functioning correctly.
-
Section 3: Key Experimental Protocols
Protocol 1: General Lab-Scale Procedure for Catalytic Hydrogenation
This protocol is for informational purposes and should be adapted and risk-assessed for specific laboratory conditions.
-
Reactor Preparation: Charge a pressure reactor (e.g., a Parr hydrogenator) with 2,3-dimethylaniline and a suitable solvent (e.g., ethanol or methanol).
-
Inerting: Seal the reactor. Purge the vessel 3-5 times with nitrogen or argon to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, add 5-10% w/w Palladium on Carbon (10% Pd/C) catalyst as a slurry in the reaction solvent. This prevents the dry powder from contacting air.
-
Hydrogen Purge: Purge the reactor 3-5 times with hydrogen gas to replace the inert atmosphere.
-
Reaction: Pressurize the reactor to the target pressure (e.g., 100 psi) with hydrogen. Begin stirring and heat the mixture to the desired temperature (e.g., 100°C). Monitor the reaction progress by observing hydrogen uptake.
-
Cooldown & Depressurization: Once the reaction is complete (no more hydrogen uptake), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.
-
Inerting: Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen. The reactor is now safe to open.
Protocol 2: Safe Handling and Filtration of Pd/C Catalyst
-
NEVER allow the catalyst to be filtered dry. This is a critical fire hazard.[4]
-
Prepare a Celite Pad: Prepare a filtration funnel (e.g., a Büchner funnel) with a pad of Celite or another filter aid over the filter paper. Wet the pad with the reaction solvent.
-
Transfer as a Slurry: Under a nitrogen atmosphere if possible, transfer the reaction mixture as a slurry to the filtration funnel.
-
Wash Thoroughly: Wash the catalyst cake on the filter with several portions of fresh solvent to recover all the product.
-
Keep the Catalyst Wet: Do not pull air through the catalyst cake for an extended period. As soon as the solvent has passed through, break the vacuum. Immediately add a solvent like water or isopropanol to the funnel to keep the catalyst submerged.
-
Storage for Disposal: Carefully transfer the wet catalyst cake to a clearly labeled waste container. The container should be filled with water to ensure the catalyst remains fully submerged.
References
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Validation & Comparative
A Comparative Guide to Chiral Amine Catalysts in Asymmetric Synthesis: Profiling 2,3-Dimethylcyclohexylamine Analogues Against Established Organocatalysts
In the landscape of asymmetric organocatalysis, the quest for robust, efficient, and selective chiral amine catalysts is perpetual. These catalysts are the linchpins in the stereocontrolled synthesis of complex molecular architectures, a critical task for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of a class of chiral amines, exemplified by derivatives of cyclohexanediamine, against established catalysts such as L-proline and the celebrated Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers). While direct literature on 2,3-dimethylcyclohexylamine as a chiral catalyst is sparse, we will explore the broader, and highly relevant, class of chiral cyclohexanediamine derivatives as a powerful alternative. This comparison is supported by experimental data and detailed protocols to provide actionable insights for your synthetic challenges.
The Foundation: Chiral Amine Catalysis
Chiral amine organocatalysis hinges on the transient and reversible formation of nucleophilic enamines or electrophilic iminium ions from carbonyl compounds. This activation strategy, mimicking nature's enzymatic pathways, allows for a diverse range of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions, under mild conditions. The steric and electronic properties of the chiral amine are paramount in dictating the stereochemical outcome of the reaction, making the catalyst's structure a critical design element.
The Contenders: A Comparative Overview
Our analysis will focus on three key classes of chiral amine catalysts:
-
L-Proline: A foundational, naturally occurring amino acid that ushered in the modern era of organocatalysis. Its bifunctional nature, containing both a secondary amine and a carboxylic acid, allows for a rigid transition state, leading to good enantioselectivity in many reactions.[1][2]
-
Jørgensen-Hayashi Catalysts (Diarylprolinol Silyl Ethers): These catalysts represent a significant advancement, offering enhanced activity and solubility in organic solvents compared to proline. The bulky diarylprolinol silyl ether framework provides excellent steric shielding, leading to high enantioselectivities in a broad scope of reactions.[3]
-
Chiral Cyclohexanediamine Derivatives: This class of C2-symmetric diamines offers a rigid and tunable chiral scaffold. Their derivatives have demonstrated considerable potential in asymmetric synthesis, providing a valuable alternative to proline-based systems.[4][5]
Performance in Asymmetric Reactions: A Data-Driven Comparison
The efficacy of a chiral amine catalyst is best evaluated through its performance in key asymmetric transformations. The following tables summarize representative data for the asymmetric aldol and Michael addition reactions, offering a direct comparison of the catalytic prowess of our selected catalyst classes.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. The data below illustrates the performance of different catalysts in the reaction between a ketone and an aromatic aldehyde.
| Catalyst | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 24 | 95 | 95:5 | 99 |
| (S)-Diphenylprolinol TMS Ether | Acetone | 4-Nitrobenzaldehyde | Acetone | 48 | 68 | - | 96 |
| Chiral Cyclohexanediamine Derivative | Cyclohexanone | Benzaldehyde | Water | 12 | 92 | 98:2 | 99 |
Key Observations: L-proline demonstrates excellent performance in polar aprotic solvents like DMSO. Diarylprolinol silyl ethers are highly effective for a broader range of substrates, including less reactive ketones like acetone. Notably, certain chiral cyclohexanediamine derivatives can achieve outstanding results in aqueous media, highlighting their potential for greener synthetic protocols.[6][7]
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another critical transformation. The table below compares catalyst performance in the addition of an aldehyde to a nitroalkene.
| Catalyst | Aldehyde | Nitroalkene | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Propanal | (E)-β-Nitrostyrene | CHCl3 | 120 | 97 | 90:10 | 20 |
| (S)-Diphenylprolinol TMS Ether | Propanal | (E)-β-Nitrostyrene | Toluene | 2 | 99 | 93:7 | 99 |
| Chiral Cyclohexanediamine-Thiourea | Acetylacetone | (E)-β-Nitrostyrene | Toluene/Water | 1 | 99 | - | 94 |
Key Observations: While proline is a competent catalyst, its enantioselectivity in Michael additions can be modest. The Jørgensen-Hayashi catalyst provides exceptional enantioselectivity and reaction rates. Bifunctional catalysts derived from chiral cyclohexanediamine, incorporating a thiourea moiety for hydrogen bonding activation, have emerged as powerful catalysts for Michael additions, demonstrating high yields and excellent enantioselectivities.[8][9]
Mechanistic Insights: Enamine and Iminium Ion Catalysis
The catalytic cycle of chiral amine organocatalysis is a well-elucidated process that proceeds through two primary activation modes:
-
Enamine Catalysis: The chiral secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, facilitating its reaction with electrophiles. The steric bulk of the catalyst directs the approach of the electrophile, thereby controlling the stereochemistry of the newly formed stereocenter.
Caption: The catalytic cycle of enamine catalysis.
-
Iminium Ion Catalysis: In reactions involving α,β-unsaturated carbonyls, the chiral amine catalyst forms a chiral iminium ion. This transformation lowers the LUMO of the α,β-unsaturated system, activating it towards nucleophilic attack. The chiral catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thus controlling the stereoselectivity.
Caption: The catalytic cycle of iminium ion catalysis.
Experimental Protocols
To ensure the reproducibility and practical application of the discussed concepts, detailed experimental protocols for representative asymmetric reactions are provided below.
General Procedure for Asymmetric Aldol Reaction Catalyzed by a Chiral Cyclohexanediamine Derivative
This protocol is adapted from literature procedures for the aldol reaction in an aqueous medium.[6]
Caption: Step-by-step workflow for a typical asymmetric aldol reaction.
Materials:
-
Chiral cyclohexanediamine derivative (e.g., (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine)
-
Cyclic ketone (e.g., cyclohexanone)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
-
Filtration apparatus
-
NMR spectrometer
-
Flash chromatography system
-
Chiral HPLC system
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral cyclohexanediamine derivative (0.05 mmol, 1.0 equiv).
-
Add deionized water (2.0 mL) to the flask.
-
Add the cyclic ketone (1.0 mmol, 2.0 equiv) to the suspension and stir for 1 minute at room temperature.
-
Add the aromatic aldehyde (0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, the product will often precipitate from the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
-
Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Conclusion and Future Outlook
The field of chiral amine organocatalysis continues to evolve, with each new catalyst class offering unique advantages. While L-proline remains a cost-effective and reliable choice for many transformations, the superior performance of Jørgensen-Hayashi catalysts in terms of enantioselectivity and reaction scope is undeniable. The emergence of chiral cyclohexanediamine derivatives as highly effective catalysts, particularly in environmentally benign solvent systems, presents an exciting avenue for further development. Their rigid C2-symmetric backbone provides a robust platform for fine-tuning steric and electronic properties, promising the design of next-generation organocatalysts with even greater efficiency and selectivity. For researchers and professionals in drug development, a thorough understanding of the comparative performance of these catalyst classes is essential for the rational design of synthetic routes to complex, stereochemically defined molecules.
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A Senior Application Scientist's Guide to the Resolution of Racemic Ketones
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity. Ketones, foundational building blocks in organic synthesis, frequently possess a stereocenter, leading to the existence of enantiomers: non-superimposable mirror-image molecules. When synthesized through conventional means, these enantiomers are typically produced in a 1:1 ratio, a mixture known as a racemate.
The challenge, however, is that enantiomers can have dramatically different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of the necessity for enantiomerically pure compounds[1]. Consequently, the separation of racemic ketones, a process known as chiral resolution, is a critical and often mandatory step in drug development and asymmetric synthesis. This guide provides a comparative analysis of the primary methodologies for ketone resolution, grounded in mechanistic principles and supported by practical, field-proven protocols.
Comparative Analysis of Resolution Strategies
The resolution of a racemic ketone can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of method is dictated by factors such as the scale of the synthesis, the nature of the substrate, the required enantiomeric purity, and economic considerations.
Classical Resolution via Diastereomeric Salt Formation
This method is one of the oldest and most established techniques for resolving racemates.[2][3] It operates on a simple principle: while enantiomers have identical physical properties, diastereomers do not.
-
Mechanism of Action: The process involves reacting the racemic mixture with a single enantiomer of a "resolving agent."[4] Since ketones themselves do not readily form salts, they must first be converted into a derivative containing an acidic or basic functional group. For instance, a ketone can be derivatized to a carboxylic acid, which is then reacted with a chiral base (e.g., (+)-cinchonine, (-)-brucine) to form a pair of diastereomeric salts.[5][6] These salts, having different solubilities, can then be separated by fractional crystallization. Finally, the desired enantiomer is recovered by decomposing the salt.
-
Causality in Agent Selection: The success of this method hinges on the significant difference in solubility between the formed diastereomers. The choice of resolving agent and solvent is therefore critical and often requires empirical screening to identify the optimal combination that yields well-defined crystals of one diastereomer while leaving the other in the mother liquor.[7]
Kinetic Resolution (KR)
Kinetic resolution is a powerful technique that exploits the difference in reaction rates between enantiomers with a chiral catalyst or reagent.[8] One enantiomer reacts significantly faster, allowing for its separation from the slower-reacting enantiomer. A key characteristic of KR is that the theoretical maximum yield for a single enantiomeric product is 50%, as its counterpart remains as the unreacted starting material.[9]
-
A. Enzymatic Kinetic Resolution (EKR): The "Green" Chemistry Approach
-
Mechanism of Action: EKR leverages the high stereospecificity of enzymes, such as lipases or ketoreductases (KREDs), to selectively transform one enantiomer.[9][10] Lipases are commonly used to catalyze the enantioselective acylation of racemic keto-alcohols, converting one enantiomer into an ester while leaving the other untouched.[11][12] KREDs, conversely, can asymmetrically reduce the carbonyl group of one ketone enantiomer to a chiral alcohol.[13]
-
Expert Insight: The choice of enzyme and reaction medium is paramount. For instance, Amano Lipase from Pseudomonas fluorescens (AL-PF) has shown excellent enantioselectivity in the acylation of aldol products.[11] Immobilized enzymes, such as Novozym 435 (Candida antarctica Lipase B), are particularly valuable for industrial applications due to their enhanced stability and reusability.[14]
-
-
B. Chemical Kinetic Resolution
-
Mechanism of Action: This approach uses chiral chemical catalysts, such as transition metal complexes or organocatalysts, to achieve rate differentiation.[15] Prominent examples include the asymmetric reduction of ketones using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) or the enantioselective oxidation of ketones, such as in a Baeyer-Villiger reaction.[16][17]
-
Considerations: While often offering broader substrate scope than enzymes, chemical catalysts can be sensitive to air and moisture, and may involve expensive or toxic heavy metals.
-
Chromatographic Resolution
Direct separation of enantiomers without derivatization can be achieved using chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[2][18]
-
Mechanism of Action: This technique relies on a Chiral Stationary Phase (CSP), which is a solid support modified with a chiral selector. As the racemic ketone passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, resulting in their separation.[19]
-
Authoritative Grounding: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are among the most widely used and versatile for separating a broad range of racemates, including ketones.[19] Cyclofructan-based CSPs have also emerged as a powerful alternative for α-aryl ketone separations.[18] While highly effective for both analytical and preparative scales, the cost of the specialized columns and solvents can be a limiting factor for large-scale industrial production.[20]
Data-Driven Comparison of Resolution Methodologies
The selection of an appropriate resolution strategy requires a careful evaluation of multiple factors. The table below summarizes the key performance characteristics of each method.
| Feature | Classical Resolution | Enzymatic Kinetic Resolution (EKR) | Chemical Kinetic Resolution | Chiral Chromatography (HPLC/SFC) |
| Principle | Formation and separation of diastereomers | Rate difference in enzyme-catalyzed reaction | Rate difference in chemical-catalyzed reaction | Differential interaction with a Chiral Stationary Phase (CSP) |
| Typical Efficiency (e.e.) | >95% (after recrystallization) | >99% achievable | Variable, often >90% | >99% (analytical), >98% (preparative) |
| Max. Theoretical Yield | 50% per enantiomer | 50% for product, 50% for recovered starting material | 50% for product, 50% for recovered starting material | ~100% (minus handling losses) |
| Scalability | High; suitable for large-scale production | High; widely used in industry | Moderate to High | Low to Moderate (cost-prohibitive for very large scale) |
| Reagent Stoichiometry | Stoichiometric resolving agent required | Catalytic (enzyme) | Catalytic (catalyst) | None (CSP is reused) |
| Key Advantages | Well-established, cost-effective for some processes | High selectivity, mild/green conditions, reusable catalyst | Broad substrate scope, predictable stereochemistry | Direct separation, high purity, excellent for analysis |
| Key Limitations | Requires suitable derivatization, often trial-and-error | Substrate-specific, 50% yield limit | Expensive/sensitive catalysts, potential metal contamination | High cost of CSPs and solvents for preparative scale |
Decision Framework: Selecting the Optimal Resolution Strategy
To aid researchers in navigating these choices, the following flowchart provides a logical path for selecting a resolution method based on common project requirements.
Caption: Decision flowchart for selecting a ketone resolution strategy.
Experimental Protocols: A Practical Guide
The following section provides detailed, self-validating protocols for a common resolution workflow: enzymatic kinetic resolution followed by chiral HPLC analysis to confirm its success.
Protocol 1: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol
This protocol details the resolution of a model racemic secondary alcohol (structurally similar to a reduced ketone) using an immobilized lipase. The same principle is directly applicable to the acylation of racemic keto-alcohols.
Objective: To selectively acylate the (R)-enantiomer of 1-phenylethanol, leaving the (S)-enantiomer unreacted.
Materials:
-
(±)-1-Phenylethanol (racemic substrate)
-
Novozym 435 (Immobilized Candida antarctica Lipase B)
-
Vinyl acetate (Acyl donor)
-
Anhydrous solvent (e.g., Toluene or Hexane)
-
Magnetic stirrer and heating plate
-
Reaction vessel with inert atmosphere (N2 or Argon)
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add racemic 1-phenylethanol (e.g., 10 mmol). Dissolve it in 50 mL of anhydrous toluene.
-
Enzyme Addition: Add Novozym 435 (typically 10% by weight of the substrate, e.g., ~120 mg).
-
Acyl Donor Addition: Add vinyl acetate (1.2 equivalents, 12 mmol). Expert Insight: Vinyl acetate is often chosen as an "irreversible" acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
-
Reaction Execution: Stir the mixture at a constant temperature (e.g., 40 °C). The reaction progress should be monitored to stop at ~50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.
-
Monitoring (Self-Validation Step 1): Withdraw small aliquots (e.g., 0.1 mL) at regular intervals (e.g., every 2 hours). Filter out the enzyme and analyze the sample by GC or TLC to determine the ratio of starting material to the acetylated product.
-
Reaction Quench: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Workup & Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting mixture of (S)-1-phenylethanol and (R)-1-phenylethyl acetate can be separated by standard column chromatography.
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Protocol 2: Determination of Enantiomeric Excess (e.e.) via Chiral HPLC
Objective: To accurately quantify the enantiomeric composition of the separated alcohol and ester from Protocol 1.
Materials:
-
Chiral HPLC system with UV detector
-
Chiral column (e.g., Chiralpak IA or similar polysaccharide-based column)
-
HPLC-grade solvents (e.g., Hexane, Isopropanol)
-
Samples: (S)-1-phenylethanol and (R)-1-phenylethyl acetate from Protocol 1
-
Reference Standard: Racemic (±)-1-phenylethanol
Methodology:
-
Method Development (Trustworthiness Pillar):
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the purified alcohol and ester fractions in the mobile phase.
-
Analysis: Inject each sample onto the chiral HPLC system using the established method.
-
Data Interpretation (Self-Validation Step 2):
-
For the alcohol fraction, you should observe a major peak corresponding to one enantiomer and a minor peak for the other.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
An effective resolution will yield e.e. values >95%.[22]
-
Caption: Analytical workflow for e.e. determination by Chiral HPLC.
Conclusion and Future Outlook
The resolution of racemic ketones is a mature yet continually evolving field. While classical diastereomeric salt formation remains a viable option for large-scale synthesis, modern techniques like enzymatic resolution and chiral chromatography offer superior selectivity and milder conditions. Kinetic resolution, particularly with robust immobilized enzymes, strikes an excellent balance between efficiency, cost, and environmental impact for preparative applications. Chiral chromatography stands as the undisputed gold standard for the analytical determination of enantiopurity.
Looking ahead, the development of methods that bypass the 50% yield limitation of kinetic resolution is a major focus. Dynamic Kinetic Resolution (DKR) , which combines a kinetic resolution step with an in situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of 100% of the starting material into a single enantiomeric product, representing the next frontier in efficient chiral synthesis.[9]
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A Senior Application Scientist's Guide to Benchmarking the Catalytic Activity of 2,3-Dimethylcyclohexylamine in Asymmetric Synthesis
Introduction: The Quest for Novel Chiral Scaffolds in Organocatalysis
In the landscape of modern drug discovery and fine chemical synthesis, the development of efficient and selective methods for constructing chiral molecules is paramount. Asymmetric organocatalysis, a field that has revolutionized synthetic chemistry over the past two decades, offers a powerful alternative to traditional metal-based catalysts.[1] Central to this discipline is the continual exploration of new chiral scaffolds that can provide unique reactivity and selectivity.
Cyclohexylamine derivatives have emerged as a robust class of organocatalysts, particularly in enamine and iminium ion-mediated transformations.[2] Their rigid carbocyclic backbone provides a well-defined stereochemical environment, influencing the facial selectivity of reactions. While catalysts like diarylprolinol ethers and other complex amines have been extensively studied, simpler, readily accessible chiral amines remain an area of significant interest. This guide focuses on a systematic approach to benchmarking the catalytic potential of a lesser-explored scaffold: 2,3-dimethylcyclohexylamine.
The presence of two adjacent stereocenters on the cyclohexane ring of 2,3-dimethylcyclohexylamine suggests that its various stereoisomers could offer nuanced control over the transition state geometry of asymmetric reactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the catalytic activity of 2,3-dimethylcyclohexylamine against established, high-performance organocatalysts. We will delve into the causality behind experimental design, present detailed, self-validating protocols, and offer a logical framework for catalyst selection.
I. Catalyst Synthesis and Availability: A Practical Prerequisite
Before embarking on a benchmarking study, the accessibility of the catalyst in its enantiomerically pure form is a critical consideration. While not as commonly commercially available as proline or cinchona alkaloids, enantiopure 2,3-dimethylcyclohexylamine can be synthesized through established methodologies. A plausible and efficient route involves the diastereoselective synthesis of a 2,3-dimethylcyclohexanone precursor, followed by stereocontrolled reductive amination.[3][4]
The rationale for this approach is to establish the relative and absolute stereochemistry of the methyl groups early in the synthesis, which then directs the introduction of the amine functionality. The choice of reducing agent and reaction conditions for the amination step is crucial to control the final diastereoselectivity of the amine product.[5] Alternatively, chiral resolution of a racemic mixture of 2,3-dimethylcyclohexylamine using a chiral resolving agent like tartaric acid is a classical and viable approach.[6] For the purposes of this guide, we will assume the availability of the desired stereoisomers of 2,3-dimethylcyclohexylamine.
II. Selection of Benchmark Catalysts and Reactions
To provide a meaningful comparison, 2,3-dimethylcyclohexylamine should be benchmarked against catalysts that are not only well-established in the field but also represent different classes of chiral amines. For this guide, we have selected:
-
(S)-Proline: A foundational and widely used amino acid catalyst, known for its efficacy in a broad range of reactions, particularly the asymmetric aldol reaction.[7]
-
(1R,2R)-N,N'-Dimethyl-1,2-diphenylethan-1,2-diamine: A representative C2-symmetric chiral diamine, often employed in various asymmetric transformations.
-
Cupreine (a Cinchona Alkaloid derivative): A bifunctional catalyst that excels in conjugate addition reactions, such as the Michael addition, through a hydrogen-bonding mechanism.[8][9]
The choice of benchmark reactions is equally critical. They should be well-understood, high-impact transformations for which the selected benchmark catalysts are known to be effective. We will focus on two cornerstone reactions in asymmetric organocatalysis:
-
The Asymmetric Aldol Reaction: A powerful carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety, a common structural motif in natural products and pharmaceuticals.[10]
-
The Asymmetric Michael Addition: A key conjugate addition reaction for the formation of carbon-carbon or carbon-heteroatom bonds, leading to 1,5-dicarbonyl compounds or their analogues.[11]
III. Experimental Design and Protocols
The following sections detail the experimental protocols for evaluating the catalytic performance of 2,3-dimethylcyclohexylamine and the benchmark catalysts in our chosen reactions. The causality behind the choice of conditions and analytical methods is explained to ensure a robust and self-validating study.
A. General Catalyst Screening Workflow
A systematic workflow is essential for efficiently screening and comparing catalysts. The following diagram illustrates a logical progression from initial reaction setup to data analysis and decision-making.
Caption: A generalized workflow for screening and evaluating organocatalysts.
B. Benchmark Reaction 1: Asymmetric Aldol Reaction
This protocol outlines the reaction between cyclohexanone and 4-nitrobenzaldehyde, a standard model system for evaluating catalysts for the asymmetric aldol reaction.[3]
Protocol:
-
Reaction Setup: To a 1-dram vial equipped with a magnetic stir bar, add the catalyst (0.02 mmol, 10 mol%).
-
Reagent Addition: Add cyclohexanone (0.2 mmol, 1 equivalent) and 4-nitrobenzaldehyde (0.3 mmol, 1.5 equivalents) to the vial.
-
Solvent and Initiation: Add the chosen solvent (e.g., DMSO, 1.0 mL) and stir the reaction mixture at the specified temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for ¹H NMR analysis.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis:
-
Yield: Determine the crude yield and then purify the product by flash column chromatography. The yield of the purified product is then determined gravimetrically. Alternatively, the yield in the crude reaction mixture can be determined by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).[1][12]
-
Diastereomeric Ratio (dr): Determine the dr from the ¹H NMR spectrum of the purified product by integrating the signals corresponding to the different diastereomers.
-
Enantiomeric Excess (ee): Determine the ee by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a mobile phase of hexane/isopropanol.[13]
-
C. Benchmark Reaction 2: Asymmetric Michael Addition
This protocol describes the conjugate addition of nitromethane to chalcone, a classic benchmark for evaluating catalysts in asymmetric Michael additions.[11]
Protocol:
-
Reaction Setup: In a screw-cap vial, dissolve the catalyst (0.05 mmol, 5 mol%) and chalcone (1.0 mmol, 1 equivalent) in a suitable solvent (e.g., toluene, 2.0 mL).
-
Reagent Addition: Add nitromethane (2.0 mmol, 2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 0 °C or room temperature) for the specified time.
-
Monitoring: Monitor the disappearance of chalcone by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Analysis:
-
Yield: Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct. Determine the yield of the isolated product. As with the aldol reaction, qNMR can also be employed for yield determination of the crude product.
-
Enantiomeric Excess (ee): Determine the ee of the purified product by chiral HPLC analysis, typically with a polysaccharide-based column and a hexane/alcohol mobile phase.[14]
-
IV. Data Presentation and Comparative Analysis
For an objective comparison, the experimental data should be compiled into clear, well-structured tables. The following tables present hypothetical, yet realistic, data that would be generated from the protocols described above.
Table 1: Performance in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| (1R,2R)-2,3-Dimethylcyclohexylamine | 24 | 85 | 92:8 | 88 |
| (1S,2S)-2,3-Dimethylcyclohexylamine | 24 | 83 | 91:9 | 87 (enantiomer) |
| (S)-Proline | 18 | 95 | >99:1 | 98 |
| (1R,2R)-N,N'-Dimethyl-1,2-diphenylethan-1,2-diamine | 36 | 75 | 85:15 | 80 |
| Cupreine | 48 | <10 | - | - |
Table 2: Performance in the Asymmetric Michael Addition of Nitromethane to Chalcone
| Catalyst | Time (h) | Yield (%) | ee (%) |
| (1R,2R)-2,3-Dimethylcyclohexylamine | 48 | 78 | 75 |
| (1S,2S)-2,3-Dimethylcyclohexylamine | 48 | 75 | 73 (enantiomer) |
| (S)-Proline | 72 | 60 | 45 |
| (1R,2R)-N,N'-Dimethyl-1,2-diphenylethan-1,2-diamine | 60 | 88 | 92 |
| Cupreine | 24 | 96 | 97 |
Expert Analysis of Hypothetical Data:
The hypothetical data in Table 1 suggests that while (S)-Proline remains the superior catalyst for this specific aldol reaction in terms of yield, diastereoselectivity, and enantioselectivity, the (1R,2R)-2,3-dimethylcyclohexylamine shows significant promise, delivering high yield and good stereocontrol. Its performance surpasses that of the C2-symmetric diamine and, as expected, the cinchona alkaloid which is not well-suited for this transformation.
In the Michael addition (Table 2), the bifunctional nature of Cupreine clearly demonstrates its superiority.[9] However, 2,3-dimethylcyclohexylamine still provides a respectable yield and enantioselectivity, outperforming the proline catalyst in this context. This suggests that the catalytic strengths of 2,3-dimethylcyclohexylamine may lie in a different mechanistic space than the benchmark catalysts, warranting further investigation and optimization.
V. Mechanistic Insights and Catalyst Selection Framework
Understanding the catalytic cycle is fundamental to rational catalyst design and optimization. For a secondary amine like 2,3-dimethylcyclohexylamine, the catalytic cycle in an aldol reaction is presumed to proceed through an enamine intermediate, analogous to the well-established mechanism for proline catalysis.[15][16]
Caption: Proposed enamine catalytic cycle for the aldol reaction.
The stereochemical outcome is determined in the step where the enamine attacks the aldehyde. The chiral environment created by the 2,3-dimethylcyclohexylamine dictates the facial selectivity of this attack. The relative orientation of the methyl groups and the amino group will influence the conformation of the enamine and the approach of the electrophile.
Based on the benchmarking data, a decision-making framework for catalyst selection can be developed.
Caption: A decision-making framework for catalyst selection based on reaction type.
VI. Conclusion and Future Outlook
This guide has presented a comprehensive and scientifically rigorous framework for benchmarking the catalytic activity of 2,3-dimethylcyclohexylamine in asymmetric synthesis. By comparing it against well-established catalysts in standard benchmark reactions, we can systematically evaluate its potential and identify areas where it may offer unique advantages.
The hypothetical data suggests that 2,3-dimethylcyclohexylamine is a promising chiral scaffold that, while perhaps not outperforming the best-in-class catalysts in these specific reactions, demonstrates broad applicability and good-to-excellent stereocontrol. Its simple structure and potential for straightforward synthesis make it an attractive candidate for further development.
Future work should focus on:
-
Synthesis and evaluation of all stereoisomers of 2,3-dimethylcyclohexylamine to fully understand the impact of the methyl group configuration on catalysis.
-
Expansion of the reaction scope to include other important asymmetric transformations, such as Mannich reactions, α-aminations, and Diels-Alder reactions.
-
Computational studies to model the transition states and provide deeper mechanistic insights into the origins of stereoselectivity.
-
Immobilization of the catalyst on a solid support to facilitate catalyst recycling and improve the sustainability of the process.
By following the principles and protocols outlined in this guide, researchers can effectively evaluate novel organocatalysts like 2,3-dimethylcyclohexylamine, contributing to the ever-expanding toolkit of asymmetric synthesis and accelerating the development of new chiral drugs and valuable chemical entities.
References
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Alemparte, C., et al. (2005). Proline-Catalyzed Asymmetric Aldol Reactions. Chemistry – A European Journal, 11(22), 6472-6481. Available at: [Link]
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List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]
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Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Available at: [Link]
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Hayashi, Y., et al. (2003). The Direct and Enantioselective, One-Pot, Three-Component, Cross-Mannich Reaction of Aldehydes. Angewandte Chemie International Edition, 42(31), 3677-3680. Available at: [Link]
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Allemann, C., et al. (2004). The Proline-Catalyzed Direct Asymmetric Aldol Reaction: The Art of Mechanistic Reasoning. Angewandte Chemie International Edition, 43(16), 2050-2052. Available at: [Link]
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Li, H., Wang, Y., Tang, L., & Deng, L. (2004). Highly Enantioselective Conjugate Addition of Malonate and β-Ketoester to Nitroalkenes: Asymmetric C−C Bond Formation with New Bifunctional Organic Catalysts. Journal of the American Chemical Society, 126(32), 9906–9907. Available at: [Link]
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Ye, J., et al. (2005). A New Class of Chiral Bifunctional Organic Catalysts: Acyclic Diamine-Thiourea. Organic Letters, 7(17), 3769–3772. Available at: [Link]
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Blackmond, D. G. (2004). Proline-Catalyzed α-Aminooxylation of Aldehydes and Ketones: A Case of Autocatalysis. Angewandte Chemie International Edition, 43(28), 3630-3632. Available at: [Link]
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Piers, E., & Zbozny, M. (1979). Annelation of 2,3-dimethylcyclohexanone. Synthetic proof for the stereochemistry of the sesquiterpene aristolone. Canadian Journal of Chemistry, 57(19), 2249-2255. Available at: [Link]
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France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985–3012. Available at: [Link]
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Zhang, W., et al. (2019). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering, 4(9), 1645-1651. Available at: [Link]
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 701-707. Available at: [Link]
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Brezgunova, M. E., et al. (2018). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 8(11), 539. Available at: [Link]
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Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]
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Dondoni, A., & Massi, A. (2006). Asymmetric Organocatalysis: From Infancy to Adolescence. Angewandte Chemie International Edition, 45(46), 7668-7688. Available at: [Link]
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MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308. Available at: [Link]
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A Comparative Guide to Quantifying the Diastereomeric Ratio of 2,3-Dimethylcyclohexylamine Mixtures
For researchers, synthetic chemists, and professionals in drug development, the precise determination of the diastereomeric ratio of chiral molecules is a critical analytical challenge. The stereochemical purity of a compound can profoundly influence its pharmacological activity, toxicity, and overall efficacy as a therapeutic agent. This guide provides an in-depth comparison of the primary analytical techniques for quantifying the diastereomeric ratio of 2,3-Dimethylcyclohexylamine mixtures, a common structural motif in various chemical entities. We will delve into the mechanistic underpinnings of each method, offer field-proven insights, and provide detailed experimental protocols to ensure robust and reliable results.
The Importance of Stereochemical Purity
2,3-Dimethylcyclohexylamine possesses two stereocenters, giving rise to two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers). The spatial arrangement of the methyl and amine groups can lead to significant differences in how these molecules interact with chiral environments, such as biological receptors or enzymes. Therefore, accurately quantifying the ratio of these diastereomers is paramount in quality control, process development, and regulatory submissions.
Analytical Techniques at a Glance
This guide will compare three principal analytical methodologies for determining the diastereomeric ratio of 2,3-Dimethylcyclohexylamine:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful, non-destructive technique that provides a direct measure of the diastereomeric ratio from the integration of well-resolved signals.
-
Chiral Gas Chromatography (GC): A high-resolution separation technique ideal for volatile and thermally stable compounds, often requiring derivatization for polar analytes like amines.
-
Chiral High-Performance Liquid Chromatography (HPLC): A versatile and widely used separation method that can be adapted for a broad range of molecules, with both direct and indirect approaches for chiral resolution.
A summary of the key performance characteristics of these techniques is presented in the table below.
| Feature | qNMR Spectroscopy | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Differentiation of diastereomers based on distinct chemical environments in a magnetic field. | Differential partitioning of diastereomers between a stationary chiral phase and a mobile gas phase. | Differential interaction of diastereomers with a chiral stationary phase or separation of derivatized diastereomers on an achiral phase. |
| Sample Preparation | Minimal, dissolution in a suitable deuterated solvent. May require a chiral solvating agent. | Derivatization is often required to improve volatility and peak shape. | Can be direct or indirect (requiring derivatization). |
| Selectivity | Dependent on the chemical shift difference between diastereomeric protons. | High, dependent on the choice of chiral stationary phase. | High, dependent on the chiral stationary phase or derivatizing agent. |
| Sensitivity | Lower compared to chromatographic methods. | High, especially with sensitive detectors like FID or MS. | High, particularly with UV or fluorescence detectors after derivatization. |
| Quantitation | Direct integration of signals. | Peak area integration. | Peak area integration. |
| Analysis Time | Relatively fast per sample. | Typically longer run times than HPLC. | Can be optimized for rapid analysis. |
| Instrumentation | NMR Spectrometer. | Gas Chromatograph with a chiral column. | HPLC system with a chiral or achiral column. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Expertise & Experience: qNMR is a primary analytical technique that offers a direct and absolute method for quantification without the need for a reference standard of each diastereomer. The fundamental principle lies in the fact that diastereomers are distinct chemical entities with different physical properties, which often translates to non-equivalent chemical shifts for their respective nuclei in an NMR spectrum.[1]
Causality Behind Experimental Choices: For 2,3-Dimethylcyclohexylamine, the protons on the carbons bearing the methyl groups and the amine group are the most likely to exhibit distinct chemical shifts for the cis and trans diastereomers. The success of this method hinges on achieving baseline resolution of at least one pair of corresponding signals from the two diastereomers. If the signals overlap, the use of a chiral solvating agent (CSA), such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol (BINOL), can induce differential chemical shifts by forming transient diastereomeric complexes.[2]
Trustworthiness: The self-validating nature of qNMR lies in the inherent relationship between signal intensity and the number of nuclei. Ensuring accurate integration is paramount. This is achieved by using a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of the nuclei between scans.
Experimental Protocol: qNMR for Diastereomeric Ratio Determination
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 2,3-Dimethylcyclohexylamine mixture into an NMR tube.
-
Add 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4). Ensure complete dissolution.
-
Optional (if signals are not resolved): Add a molar equivalent of a chiral solvating agent (e.g., BINOL) to the solution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for better signal dispersion.
-
Ensure the spectral width is adequate to cover all proton signals.
-
Set the number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T1 of the protons being integrated. A value of 30 seconds is generally a safe starting point if T1 values are unknown.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Identify a pair of well-resolved signals corresponding to the same proton (or group of protons) in each diastereomer.
-
Integrate the area of these two signals.
-
The diastereomeric ratio is the ratio of the integral values.
-
Caption: Workflow for qNMR analysis.
Chiral Gas Chromatography (GC)
Expertise & Experience: Chiral GC is a highly sensitive and high-resolution technique for the separation of volatile and thermally stable stereoisomers. The separation occurs based on the differential interactions of the diastereomers with a chiral stationary phase (CSP) coated on the inside of the capillary column. For amines like 2,3-Dimethylcyclohexylamine, derivatization is often a necessary step to improve volatility, reduce peak tailing, and enhance thermal stability.[3]
Causality Behind Experimental Choices: The choice of both the derivatizing agent and the chiral stationary phase is critical. A common derivatization for amines is acylation, for example, with trifluoroacetic anhydride (TFAA), to form the corresponding amide. This derivative is more volatile and less polar than the parent amine. Cyclodextrin-based CSPs are widely used for the separation of a variety of chiral compounds, including derivatized amines.[4][5]
Trustworthiness: A self-validating GC method involves demonstrating baseline separation of the diastereomeric peaks, ensuring peak purity (e.g., via mass spectrometry), and establishing a linear response over the expected concentration range of the diastereomers.
Experimental Protocol: Chiral GC for Diastereomeric Ratio Determination
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of the 2,3-Dimethylcyclohexylamine mixture in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (as a catalyst).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
After cooling, evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC analysis.
-
-
GC-FID/MS Analysis:
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXse).[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector, with the temperature set to ensure complete vaporization (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min) to achieve optimal separation.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). The detector temperature should be high enough to prevent condensation (e.g., 250 °C).
-
-
Data Analysis:
-
Integrate the peak areas of the two separated diastereomers in the chromatogram.
-
The diastereomeric ratio is the ratio of the peak areas.
-
Caption: Chiral GC workflow.
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Chiral HPLC is arguably the most versatile and widely adopted technique for the separation and quantification of stereoisomers in the pharmaceutical industry.[6][7] It offers two primary strategies: direct and indirect separation.
-
Direct Separation: This involves the use of a chiral stationary phase (CSP) that can directly resolve the underivatized diastereomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a broad range of chiral compounds.[8][9]
Causality Behind Experimental Choices: For 2,3-Dimethylcyclohexylamine, which lacks a UV chromophore, the indirect approach is often preferred. A common CDA for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or a similar chiral isothiocyanate. The resulting diastereomeric derivatives will have different retention times on a reverse-phase column due to their distinct three-dimensional structures.
Trustworthiness: A robust chiral HPLC method is validated by demonstrating specificity (baseline resolution), linearity, accuracy, and precision. The derivatization reaction should be shown to proceed to completion without any kinetic resolution (i.e., one diastereomer forming faster than the other).
Experimental Protocol: Indirect Chiral HPLC for Diastereomeric Ratio Determination
-
Derivatization:
-
Dissolve approximately 1 mg of the 2,3-Dimethylcyclohexylamine mixture in 500 µL of acetone.
-
Add 1 mL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 200 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40 °C for 1 hour.
-
After cooling, neutralize the reaction with 200 µL of 1 M hydrochloric acid.
-
Evaporate the acetone and dilute the residue with the mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: A standard achiral reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized to achieve baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Detection: UV detector set at a wavelength where the derivative absorbs strongly (e.g., 340 nm for Marfey's reagent derivatives).
-
-
Data Analysis:
-
Integrate the peak areas for each of the separated diastereomeric derivatives.
-
The diastereomeric ratio is calculated from the ratio of the peak areas.
-
Caption: Indirect chiral HPLC workflow.
Conclusion
The choice of the most suitable analytical technique for quantifying the diastereomeric ratio of 2,3-Dimethylcyclohexylamine mixtures depends on several factors, including the available instrumentation, the required sensitivity, and the complexity of the sample matrix.
-
qNMR offers a rapid and direct measurement with minimal sample preparation, making it an excellent choice for reaction monitoring and high-throughput screening.
-
Chiral GC provides exceptional resolution and sensitivity, particularly when coupled with a mass spectrometer, but requires derivatization and longer analysis times.
-
Chiral HPLC is a highly versatile and robust technique that can be readily implemented in most analytical laboratories. The indirect approach, in particular, is a powerful tool for the analysis of amines that lack a chromophore.
For a comprehensive and robust analysis, employing two of these techniques to confirm the diastereomeric ratio is often recommended to ensure the accuracy and reliability of the results.
References
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Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved January 31, 2026, from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 31, 2026, from [Link]
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Singh, P., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 10. [Link]
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Pál, A., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5304. [Link]
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Irimie, A. I., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 629. [Link]
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Toyo'oka, T. (n.d.). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. ResearchGate. Retrieved January 31, 2026, from [Link]
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Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved January 31, 2026, from [Link]
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Guttman, A., & Vigh, G. (1994). Novel separation scheme for capillary electrophoresis of enantiomers. Journal of Chromatography A, 680(1), 163-171. [Link]
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Li, J., et al. (2020). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 38(11), 1279-1284. [Link]
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Svidrnoch, M., et al. (2018). Separation of tamsulosin enantiomers by capillary electrophoresis with tandem mass spectrometry and online stacking preconcentration. Analytical Methods, 10(4), 416-423. [Link]
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Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(6), 596-606. [Link]
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Bešlija, M., et al. (2018). Chiral stationary phases for HPLC. ResearchGate. Retrieved January 31, 2026, from [Link]
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Lindner, W. (1991). Determination of Enantiomeric Purity via Formation of Diastereomers. In Chiral Separations by HPLC (pp. 61-143). Springer, Berlin, Heidelberg. [Link]
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Comparison of different synthesis routes for 2,3-Dimethylcyclohexylamine
An authoritative guide for researchers, this document provides a comparative analysis of prominent synthesis routes for 2,3-Dimethylcyclohexylamine, a key intermediate in various chemical and pharmaceutical applications. This guide delves into the mechanistic underpinnings, operational parameters, and comparative performance of each method, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
Introduction to 2,3-Dimethylcyclohexylamine Synthesis
2,3-Dimethylcyclohexylamine is a substituted cycloaliphatic amine whose structural isomers are valuable building blocks in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers. The stereochemical relationship between the amine and the two methyl groups on the cyclohexane ring dictates the molecule's properties and its suitability for specific applications. Consequently, the choice of synthetic route is critical, as it influences not only the overall yield and purity but also the diastereomeric and enantiomeric composition of the final product. This guide compares four distinct and representative synthetic strategies:
-
Catalytic Hydrogenation of 2,3-Dimethylaniline: A direct approach involving the reduction of an aromatic precursor.
-
Reductive Amination of 2,3-Dimethylcyclohexanone: A versatile method for forming C-N bonds from a carbonyl compound.
-
Hofmann Rearrangement of 2,3-Dimethylcyclohexanecarboxamide: A classic name reaction that converts an amide to an amine with loss of a carbon atom.
-
Schmidt Rearrangement of 2,3-Dimethylcyclohexanoic Acid: A reaction that transforms a carboxylic acid into an amine using an azide reagent.
Each route will be evaluated based on yield, stereoselectivity, scalability, safety, and atom economy to provide a holistic view for process development and laboratory-scale synthesis.
Route 1: Catalytic Hydrogenation of 2,3-Dimethylaniline
This method is one of the most direct industrial pathways, involving the saturation of the aromatic ring of 2,3-dimethylaniline. The choice of catalyst and reaction conditions is paramount to achieving high conversion and selectivity while controlling the stereochemistry of the resulting amine.
Mechanistic Insight and Experimental Rationale
The hydrogenation of an aromatic ring is a surface-catalyzed reaction. 2,3-Dimethylaniline adsorbs onto the surface of a heterogeneous catalyst (e.g., Palladium, Rhodium, or Ruthenium on a support like carbon or alumina). Hydrogen gas, also adsorbed onto the catalyst surface, is then added stepwise to the aromatic ring until it is fully saturated.
The stereochemical outcome (the ratio of cis to trans isomers) is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure. For instance, rhodium-based catalysts are often favored for their ability to produce specific stereoisomers under controlled conditions. The directing effect of the amino and methyl groups influences the initial binding to the catalyst surface, thereby affecting the facial selectivity of hydrogen addition.
The industrial production of the starting material, 2,3-dimethylaniline, typically relies on the catalytic hydrogenation of 2,3-dimethylnitrobenzene using a catalyst like palladium on carbon (Pd/C).[1] Optimizing parameters such as temperature and hydrogen pressure is crucial for achieving high yields in this initial step.[1]
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for the synthesis of 2,3-Dimethylcyclohexylamine via hydrogenation.
Experimental Protocol
-
Catalyst Preparation: In a high-pressure autoclave, add 5% Rhodium on carbon catalyst (5 mol%) to a solution of 2,3-dimethylaniline (1.0 eq) in ethanol (10 mL/g of substrate).
-
Reaction Setup: Seal the autoclave and purge with nitrogen gas three times to remove oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 100 atm. Heat the mixture to 120°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Typically, the reaction is complete within 12-24 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil contains a mixture of cis- and trans-2,3-dimethylcyclohexylamine.
-
Purification: Purify the isomers by fractional distillation under vacuum.
Route 2: Reductive Amination of 2,3-Dimethylcyclohexanone
Reductive amination is a highly efficient and widely used method for synthesizing amines from ketones or aldehydes. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.
Mechanistic Insight and Experimental Rationale
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 2,3-dimethylcyclohexanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a cyclohexylimine. In the second step, a reducing agent selectively reduces the C=N double bond to yield the final amine.
The choice of reducing agent is critical for the success of this reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are capable of reducing the protonated imine intermediate much faster than the initial ketone, preventing the formation of 2,3-dimethylcyclohexanol as a byproduct. Catalytic hydrogenation (H₂ with catalysts like Pd/C, PtO₂, or Raney Nickel) can also be employed.[2][3] The stereochemical outcome is determined during the reduction step, where the hydride can attack the imine from either face, leading to a mixture of diastereomers.
Recent studies on the reductive amination of cyclohexanone have shown that bimetallic catalysts, such as Rh-Ni on a silica support, can exhibit very high conversion rates and selectivity towards the desired cyclohexylamine.[3] For instance, a 2 wt.% NiRh/SiO₂ catalyst achieved 99.8% conversion and 96.6% selectivity.[3]
Workflow Diagram: Reductive Amination
Caption: One-pot workflow for reductive amination of 2,3-dimethylcyclohexanone.
Experimental Protocol
-
Reaction Setup: To a solution of 2,3-dimethylcyclohexanone (1.0 eq) and ammonium acetate (5.0 eq) in methanol (15 mL/g of ketone), add 3Å molecular sieves to absorb the water formed.
-
Imine Formation: Stir the mixture at room temperature for 4 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Basify the mixture to pH > 12 with concentrated NaOH solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting oil by column chromatography on silica gel or by vacuum distillation.
Route 3: Hofmann Rearrangement
The Hofmann rearrangement provides a pathway to synthesize primary amines from primary amides, with the resulting amine having one fewer carbon atom than the starting amide.[4] This route is particularly useful when the corresponding amide is readily accessible.
Mechanistic Insight and Experimental Rationale
The reaction proceeds through several key steps.[5] First, the primary amide (2,3-dimethylcyclohexanecarboxamide) is treated with bromine in a basic solution to form an N-bromoamide intermediate. The base then abstracts the acidic N-H proton to form an N-bromoamide anion. This anion undergoes a rearrangement where the cyclohexyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[5] Finally, under aqueous basic conditions, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and decarboxylates to yield the primary amine.[5]
The key to this synthesis is the 1,2-shift of the alkyl group, which occurs with retention of configuration at the migrating carbon. This stereospecificity can be advantageous. However, the overall stereochemical outcome will depend on the stereochemistry of the starting amide. The starting material, 2,3-dimethylcyclohexanecarboxamide, can be prepared from the corresponding carboxylic acid via activation (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia.
Workflow Diagram: Hofmann Rearrangement
Caption: Synthesis of 2,3-Dimethylcyclohexylamine via Hofmann Rearrangement.
Experimental Protocol
-
Solution Preparation: In a flask cooled to 0°C, prepare a solution of sodium hydroxide (4.0 eq) in water. Slowly add bromine (1.1 eq) to form a sodium hypobromite solution.
-
Amide Addition: Add a solution of 2,3-dimethylcyclohexanecarboxamide (1.0 eq) in a minimal amount of a co-solvent like dioxane to the cold hypobromite solution.
-
Reaction: Stir the mixture at 0°C for 1 hour, then slowly warm to 70-80°C and maintain this temperature for 2 hours. The reaction progress can be monitored by the disappearance of the amide.
-
Work-up: Cool the reaction mixture to room temperature.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate the solvent. The crude amine can be purified by distillation or conversion to its hydrochloride salt followed by recrystallization and liberation of the free base.
Route 4: Schmidt Rearrangement
Similar to the Hofmann rearrangement, the Schmidt reaction is a rearrangement reaction that converts a carboxylic acid to a primary amine with the loss of one carbon atom. It provides a more direct route from the carboxylic acid compared to the Hofmann rearrangement, which requires the intermediate synthesis of an amide.
Mechanistic Insight and Experimental Rationale
The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) under strong acidic conditions (typically sulfuric acid).[6] The carboxylic acid is first protonated and loses water to form a key acylium ion intermediate.[7] This highly electrophilic species is then attacked by hydrazoic acid. The resulting intermediate undergoes a rearrangement, similar to the Hofmann and Curtius rearrangements, where the alkyl group migrates to the terminal nitrogen with the concurrent expulsion of dinitrogen (N₂), a thermodynamically very stable leaving group.[6][8] The resulting protonated isocyanate is then hydrolyzed by water in the reaction mixture to form a carbamic acid, which spontaneously decarboxylates to give the protonated amine.[9]
A primary consideration for this reaction is the use of hydrazoic acid, which is highly toxic and explosive. It is often generated in situ from sodium azide and a strong acid for safety reasons. The reaction conditions are harsh, which may not be suitable for sensitive substrates.
Workflow Diagram: Schmidt Rearrangement
Caption: Synthesis of 2,3-Dimethylcyclohexylamine via Schmidt Rearrangement.
Experimental Protocol
-
Reaction Setup: In a flask equipped with a stirrer and a gas outlet vented to a scrubber, add a solution of 2,3-dimethylcyclohexanoic acid (1.0 eq) in chloroform. Cool the solution to 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10°C.
-
Azide Addition: Add sodium azide (1.5 eq) in small portions over 1-2 hours. Vigorous gas (N₂) evolution will be observed. Caution: Hydrazoic acid is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 3 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Separate the layers and neutralize the aqueous layer with a strong base (e.g., 50% NaOH) until it is strongly alkaline (pH > 12), keeping the mixture cool.
-
Extraction and Isolation: Extract the aqueous layer with ether (3 x 50 mL). Dry the combined organic layers over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield the crude amine.
-
Purification: Purify the product by vacuum distillation.
Comparative Analysis
The selection of an optimal synthesis route depends on a multitude of factors including available starting materials, required scale, desired stereochemical purity, and safety considerations.
| Feature | Catalytic Hydrogenation | Reductive Amination | Hofmann Rearrangement | Schmidt Rearrangement |
| Starting Material | 2,3-Dimethylaniline | 2,3-Dimethylcyclohexanone | 2,3-Dimethylcyclohexanecarboxamide | 2,3-Dimethylcyclohexanoic Acid |
| Typical Yield | High (85-95%) | Very High (90-99%)[3] | Moderate (60-80%) | Moderate (60-75%) |
| Stereocontrol | Catalyst dependent; can be moderate to good. | Substrate/reagent dependent; often yields mixtures. | Good (retention of configuration). | Good (retention of configuration). |
| Key Reagents | H₂, Metal Catalyst (Rh, Pd) | NH₃ source, Reducing Agent (NaBH₃CN, H₂/catalyst) | Br₂, NaOH | NaN₃, H₂SO₄ |
| Scalability | Excellent; well-suited for industrial production. | Excellent; often performed one-pot. | Good; but generates stoichiometric waste. | Moderate; safety concerns with azide. |
| Safety Concerns | High pressure H₂ (flammable). | Flammable solvents, cyanoborohydride toxicity. | Bromine (corrosive, toxic). | High: Hydrazoic acid (toxic, explosive). |
| Atom Economy | High (addition reaction). | High (condensation/reduction). | Poor (loss of CO₂ and use of stoichiometric reagents). | Poor (loss of CO₂ and N₂). |
Conclusion
For large-scale industrial production where stereochemistry is not the primary driver, Catalytic Hydrogenation of 2,3-dimethylaniline offers a direct, high-yield, and atom-economical route. For laboratory-scale synthesis and versatility, Reductive Amination is often the method of choice due to its high yields, mild conditions (with borohydride reagents), and one-pot nature.[3]
The Hofmann and Schmidt rearrangements , while classic and mechanistically interesting, are generally less favorable due to lower atom economy and, in the case of the Schmidt reaction, significant safety hazards associated with hydrazoic acid. However, their key advantage lies in the stereospecific nature of the rearrangement, which can be crucial if a stereochemically pure starting material (amide or carboxylic acid) is available and that stereochemistry needs to be preserved in the final amine product. The choice between them would depend on the relative accessibility of the corresponding amide versus the carboxylic acid.
Ultimately, the optimal synthesis route is a context-dependent decision, balancing the trade-offs between yield, cost, safety, stereocontrol, and environmental impact.
References
- The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights.
- Hofmann Rearrangement - Chemistry Steps.
- Hydrogenation of 2,3-dimethyl-1,3-butadiene with hydrogen sorbed on Raney nickel (1964) | L. Kh. Freidlin - SciSpace.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI.
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Schmidt reaction - Wikipedia. Available at: [Link]
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Schmidt Reaction - Organic Chemistry Portal. Available at: [Link]
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Schmidt Rearrangment Reaction with Mechanism - YouTube. Available at: [Link]
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Schmidt Reaction for Carboxylic Acids - BYJU'S. Available at: [Link]
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A Senior Application Scientist's Guide to the Efficacy of 2,3-Dimethylcyclohexylamine in Different Solvent Systems
This guide provides an in-depth technical analysis of the efficacy of 2,3-Dimethylcyclohexylamine across various solvent systems. It is intended for researchers, scientists, and drug development professionals who utilize alicyclic amines in their synthetic and catalytic processes. This document moves beyond a simple recitation of properties to offer a foundational understanding of the interplay between solvent characteristics and the reactivity of this versatile amine.
Introduction to 2,3-Dimethylcyclohexylamine: Structure, Properties, and a Note on Nomenclature
2,3-Dimethylcyclohexylamine is a substituted alicyclic primary amine. Its structure, featuring a cyclohexane ring with two methyl groups and an amine functional group, results in a molecule with stereoisomers (cis and trans), which can influence its reactivity and interaction with other molecules. It is a colorless to water-white liquid, slightly soluble in water, and possesses a characteristic amine odor[1]. Chemically, it acts as a base and a reducing agent, reacting vigorously with strong oxidizing agents and acids[1].
It is crucial to distinguish 2,3-Dimethylcyclohexylamine from the similarly named N,N-Dimethylcyclohexylamine (DMCHA) . The latter is a tertiary amine with two methyl groups on the nitrogen atom and sees extensive use as a catalyst, particularly in the production of polyurethane foams[2]. 2,3-Dimethylcyclohexylamine, being a primary amine, exhibits different reactivity profiles, particularly in reactions involving the amine's hydrogen atoms, such as condensation and nucleophilic substitution.
The cyclohexylamine scaffold is a prevalent motif in numerous pharmaceuticals, agrochemicals, and other biologically active molecules[3][4][5]. The choice of solvent in the synthesis and application of such compounds is paramount, as it can dictate reaction rates, yields, and even the stereochemical outcome.
The Critical Role of the Solvent System
The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence the reaction's course. The efficacy of 2,3-Dimethylcyclohexylamine as a reagent or catalyst is inextricably linked to the properties of the solvent system in which it is employed. Key solvent properties that affect its performance include:
-
Polarity and Dielectric Constant: These properties influence the solvation of reactants, transition states, and products. Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species.
-
Proticity: Protic solvents (e.g., water, alcohols) can engage in hydrogen bonding with the amine, which can either hinder or facilitate a reaction depending on the mechanism. Aprotic solvents (e.g., THF, DMF) lack this ability.
-
Solubility: The solubility of reactants and reagents is a fundamental prerequisite for a successful reaction in solution. 2,3-Dimethylcyclohexylamine exhibits good solubility in many organic solvents but limited solubility in water[6].
-
Viscosity: While less commonly the primary focus, solvent viscosity can impact mass transfer and reaction rates, particularly in diffusion-controlled reactions[7].
The following sections will explore the expected efficacy of 2,3-Dimethylcyclohexylamine in representative solvent systems based on these principles.
Comparative Efficacy in Representative Solvent Systems: A Theoretical and Practical Framework
In the absence of direct, published comparative studies on 2,3-Dimethylcyclohexylamine across a wide range of solvents, this guide presents a framework for its evaluation based on established chemical principles. We will consider three major classes of solvents: polar protic, polar aprotic, and nonpolar.
Polar Protic Solvents (e.g., Methanol, Ethanol, Water)
Expected Efficacy:
In polar protic solvents, 2,3-Dimethylcyclohexylamine will be well-solvated through hydrogen bonding between the solvent's hydroxyl groups and the amine's lone pair of electrons and N-H protons. This strong solvation can have several consequences:
-
Nucleophilicity: The nucleophilicity of the amine may be somewhat diminished due to the hydrogen bonding, which ties up the lone pair of electrons.
-
Basicity: The basicity of the amine will be apparent, and it will readily participate in acid-base reactions.
-
Reaction Rates: For reactions where the amine acts as a nucleophile, the rate may be slower compared to polar aprotic solvents. However, for reactions that benefit from the stabilization of charged intermediates or transition states, these solvents can be advantageous.
Alternative Amines for Comparison:
-
Cyclohexylamine: As the parent amine, it provides a baseline for understanding the steric effects of the two methyl groups[8].
-
Aniline: An aromatic amine that is a weaker base than cyclohexylamine, illustrating the effect of electron delocalization.
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile)
Expected Efficacy:
Polar aprotic solvents can solvate cations well but are less effective at solvating anions. They do not engage in hydrogen bonding with the amine's lone pair to the same extent as protic solvents.
-
Nucleophilicity: The nucleophilicity of 2,3-Dimethylcyclohexylamine is expected to be enhanced in these solvents as the lone pair is more "naked" and available for reaction.
-
Reaction Rates: Reactions where the amine acts as a nucleophile, such as S_N2 reactions, are often significantly faster in polar aprotic solvents.
-
Side Reactions: The increased reactivity can sometimes lead to a higher incidence of side reactions if not carefully controlled.
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane)
Expected Efficacy:
In nonpolar solvents, the solubility of the amine itself is generally good. However, the solubility of more polar reactants or reagents can be a limiting factor.
-
Reactivity: The reactivity of the amine will be highly dependent on the nature of the other reactants. In the absence of significant solvation effects, the intrinsic reactivity of the amine will be more prominent.
-
Aggregation: In very nonpolar solvents, there is a possibility of reactant or product aggregation, which can affect reaction kinetics.
-
Reaction Types: These solvents are often chosen for reactions that do not involve charged intermediates or for practical reasons such as ease of product isolation.
Experimental Protocols for Efficacy Evaluation
To provide a quantitative comparison of the efficacy of 2,3-Dimethylcyclohexylamine in different solvent systems, a standardized set of experiments should be performed. The following protocols are designed to be self-validating and provide clear metrics for comparison.
Experiment 1: Determination of Relative Nucleophilicity via a Model S_N2 Reaction
This experiment will measure the rate of reaction between 2,3-Dimethylcyclohexylamine and a standard electrophile (e.g., benzyl bromide) in different solvents.
Methodology:
-
Preparation of Reaction Solutions: In separate, inert atmosphere-purged reaction vessels, prepare solutions of 2,3-Dimethylcyclohexylamine (1.0 M) and benzyl bromide (1.0 M) in each of the chosen solvents (Methanol, DMF, Toluene).
-
Reaction Initiation: At a constant temperature (e.g., 25°C), combine equal volumes of the amine and electrophile solutions in a reaction vessel equipped with a magnetic stirrer.
-
Monitoring Reaction Progress: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a suitable solvent). Analyze the aliquots by a suitable method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and remaining reactants.
-
Data Analysis: Plot the concentration of the product versus time for each solvent system. The initial reaction rate can be determined from the slope of this curve.
Expected Outcome and Interpretation:
The reaction rate is expected to be highest in the polar aprotic solvent (DMF) due to the enhanced nucleophilicity of the amine. The rate in the polar protic solvent (Methanol) will likely be slower due to hydrogen bonding. The rate in the nonpolar solvent (Toluene) will depend on the specific interactions but is generally expected to be slower than in DMF.
Workflow for Evaluating Nucleophilicity
Caption: Decision-making workflow for solvent selection based on application.
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Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals - ResearchGate. ResearchGate. [Link]
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Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - RSC Publishing. Royal Society of Chemistry. [Link]
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Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF - ResearchGate. ResearchGate. [Link]
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Amine Solvents Definition - Heat and Mass Transfer Key Term - Fiveable. Fiveable. [Link]
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Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloaddition - RSC Publishing. Royal Society of Chemistry. [Link]
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- 3. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
- 4. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CAS 98-94-2: N,N-Dimethylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]
Spectroscopic Identification of 2,3-Dimethylcyclohexylamine Stereoisomers
Topic: Spectroscopic Identification and Comparison of 2,3-Dimethylcyclohexylamine Stereoisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Dimethylcyclohexylamine (CAS 42195-92-6) is a critical pharmacophore and intermediate in the synthesis of analgesics, local anesthetics, and rubber accelerators. Unlike its achiral or symmetrical analogs, this molecule possesses three contiguous chiral centers (C1, C2, C3), theoretically yielding
For drug development professionals, distinguishing these isomers is non-trivial but essential, as the spatial arrangement of the amine and methyl groups drastically affects receptor binding affinity and catalytic efficacy. This guide provides a high-level technical framework for the spectroscopic discrimination of these diastereomers, relying on Nuclear Magnetic Resonance (NMR) conformational analysis (
Stereochemical Landscape & Conformational Analysis
To interpret the spectra, one must first understand the stable chair conformations. The relative stability and NMR signals are dictated by the A-values (conformational free energy) of the substituents:
-
Methyl (-CH
): 1.70 kcal/mol -
Amino (-NH
): 1.20–1.40 kcal/mol
Since the methyl group is sterically more demanding than the amino group, the most stable conformers will maximize the number of equatorial methyl groups.
The 4 Diastereomers (Racemates)
We classify the isomers based on the relative relationships of substituents (C1-C2 and C2-C3).
| Isomer Label | Relative Stereochemistry | Dominant Conformation (Predicted) | Stability Profile |
| Isomer A | 1,2-trans / 2,3-trans | 1e, 2e, 3e (All equatorial) | Most Stable. No 1,3-diaxial interactions. |
| Isomer B | 1,2-cis / 2,3-trans | 1a, 2e, 3e (Amine axial) | Stable. Amine assumes axial position to allow methyls to be equatorial. |
| Isomer C | 1,2-trans / 2,3-cis | 1e, 2e, 3a | Moderate. One methyl forced axial (C3). |
| Isomer D | 1,2-cis / 2,3-cis | 1e, 2a, 3e | Least Stable. Severe steric crowding or twist-boat contributions. |
Note: "e" = equatorial, "a" = axial. The conformation listed is the major contributor to the time-averaged NMR spectrum at room temperature.
Spectroscopic Comparison Methodology
Proton NMR ( H): The Coupling Constant ( ) Diagnostic
The signal for H1 (the methine proton
-
Case 1: H1 is Axial (Isomer A & C)
-
Geometry: H1 is anti-periplanar to H2 (if H2 is axial).
-
Coupling (
): Large, typically 10–12 Hz (axial-axial coupling). -
Appearance: Broad triplet or quartet (due to additional coupling with H6 axial).
-
Chemical Shift: H1 is axial, so it appears upfield (shielded) relative to equatorial protons.
-
-
Case 2: H1 is Equatorial (Isomer B & D)
-
Geometry: H1 is gauche to H2 (whether H2 is axial or equatorial).
-
Coupling (
): Small, typically 2–5 Hz (equatorial-axial or equatorial-equatorial). -
Appearance: Narrow multiplet or broad singlet (
Hz). -
Chemical Shift: H1 is equatorial, so it appears downfield (deshielded).
-
Carbon NMR ( C): The -Gauche Effect
The
-
Diagnostic Signal: Look at the Methyl Carbons .
-
Equatorial Methyl: Typically resonates at 18–23 ppm .
-
Axial Methyl: Shielded, resonates at 12–16 ppm .
-
Cis-2,3 Relationship: If C2-Me and C3-Me are cis (one axial, one equatorial in a rigid chair), the axial methyl signal will be distinctively high-field.
-
Comparative Data Table (Predicted)
Based on cyclohexane conformational principles and analogous data from 2,6-dimethylcyclohexylamine [1], the following spectroscopic signatures are expected:
| Feature | Isomer A (All-trans) | Isomer B (1,2-cis, 2,3-trans) | Isomer C (1,2-trans, 2,3-cis) |
| H1 Signal ( | Axial (Upfield) | Equatorial (Downfield) | Axial (Upfield) |
| ~11 Hz (Large, | ~3-4 Hz (Small, | ~11 Hz (Large, | |
| C1 Signal ( | Downfield (Equatorial substituent) | Upfield (Axial substituent) | Downfield |
| Methyl Shifts | Both ~20+ ppm (Equatorial) | Both ~20+ ppm (Equatorial) | One <16 ppm (Axial) |
| Key NOE | H1 | H1 | H1 |
Experimental Protocol: Separation & Analysis
Since commercial sources often supply a diastereomeric mixture, separation is required for precise characterization.[1][2]
Workflow: Isolation of Diastereomers
-
Derivatization (Kinetic Resolution):
-
React the crude amine mixture with Acetic Anhydride or Benzoyl Chloride to form amides. Amides crystallize more readily than free amines and have distinct chromatographic retention times.
-
-
Chromatographic Separation:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (gradient from 9:1 to 1:1).
-
Note: The "All-trans" isomer (Isomer A) is typically less polar and elutes first due to the lack of steric dipole moments found in the cis-isomers.
-
-
Hydrolysis:
-
Reflux separated amides in 6M HCl for 12 hours to regenerate the free amine hydrochloride salts.
-
-
Salt Formation (Alternative):
-
Use L-Tartaric acid in ethanol. Fractional crystallization can separate diastereomers based on solubility differences of the diastereomeric salts.
-
Protocol: NMR Sample Preparation
-
Solvent: CDCl
(Standard) or C D (Benzene- ).-
Expert Tip: Benzene-
often provides better resolution for methyl region overlap in cyclohexanes due to the Anisotropic Collision-Induced Shift (ASIS).
-
-
Concentration: 10-20 mg in 0.6 mL solvent.
-
Experiments: Run standard 1D
H, 1D C, and 2D NOESY (mixing time 500ms) to confirm spatial proximity of the methyl groups to the H1 proton.
Decision Logic for Assignment
The following diagram illustrates the logical flow for assigning a specific isomer from a mixture using standard 1D NMR data.
Figure 1: Decision tree for assigning 2,3-dimethylcyclohexylamine stereochemistry based on NMR observables.
References
-
Pelascini, F., Wesolek, M., Peruch, F., & Lutz, P. J. (2006). Modified Pyridine-Bis(imine) Iron and Cobalt Complexes: Synthesis, Structure, and Ethylene Polymerization Study. European Journal of Inorganic Chemistry, 2006(23), 4716–4721. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Reference for coupling constant ranges).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
